Lidamidine
Description
synonym WHR-1142A refers to HCl; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3/h4-6H,1-3H3,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHJHSBDJDZUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65009-35-0 (mono-hydrochloride), 66283-88-3 (unspecified hydrochloride) | |
| Record name | Lidamidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4049080 | |
| Record name | Lidamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66871-56-5 | |
| Record name | Lidamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66871-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidamidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIDAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X04W8418 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lidamidine's Mechanism of Action in Diarrhea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lidamidine hydrochloride is an effective anti-diarrheal agent that primarily exerts its therapeutic effects through its action as an alpha-2 adrenergic receptor agonist. Its mechanism of action is multifactorial, involving both the reduction of intestinal secretion and the inhibition of gastrointestinal motility. By stimulating alpha-2 adrenergic receptors on enterocytes, this compound initiates an intracellular signaling cascade that leads to decreased cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in increased absorption of electrolytes and water. Concurrently, its action on enteric neurons contributes to reduced intestinal transit. This guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and supporting experimental data for this compound's anti-diarrheal activity.
Core Mechanism: Alpha-2 Adrenergic Receptor Agonism
This compound's principal mechanism of action is the stimulation of alpha-2 adrenergic receptors in the gastrointestinal tract.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[3] This reduction in cAMP is the cornerstone of this compound's anti-secretory effects. The effects of this compound can be reversed by alpha-2 adrenergic antagonists such as yohimbine, further confirming its mechanism of action.[4][5]
Intracellular Signaling Pathway
The activation of alpha-2 adrenergic receptors by this compound on the basolateral membrane of intestinal epithelial cells triggers a well-defined signaling pathway that counteracts pro-secretory stimuli.
Caption: this compound's intracellular signaling pathway in enterocytes.
Effects on Intestinal Ion Transport and Secretion
A primary manifestation of diarrhea is the excessive secretion of fluid and electrolytes into the intestinal lumen. This compound counteracts this by promoting the absorption of sodium (Na+) and chloride (Cl-) ions. In clinical studies, this compound has been shown to reduce prostaglandin E2-induced secretion in the human jejunum.
Table 1: Effect of this compound on Intestinal Ion Transport
| Parameter | Organism/Model | This compound Concentration | Effect | Reference |
| Net Na+ Absorption | Rabbit Ileum | 10⁻³ M | Increased | |
| Net Cl- Absorption | Rabbit Ileum | 10⁻³ M | Increased | |
| Short Circuit Current | Rabbit Ileum | 10⁻³ M | Decreased | |
| Prostaglandin E2-induced Fluid Secretion | Human Jejunum | 10 mg (oral) | Reduced (P < 0.05) |
Effects on Gastrointestinal Motility
In addition to its anti-secretory effects, this compound also modulates gastrointestinal motility. It has been shown to inhibit intrinsically generated, cholinergically controlled patterns of colonic contractions, an effect that is mediated by alpha-2 receptors. This contributes to its anti-diarrheal action by increasing intestinal transit time, allowing for more efficient absorption of water and electrolytes.
Table 2: In Vivo Anti-diarrheal and Anti-motility Effects of this compound
| Model | Species | This compound Dose | Effect | Reference |
| Castor Oil-Induced Diarrhea | Rat | 3.0 mg/kg (i.v.) | Inhibition of colonic contractions | |
| Intestinal Myoelectric Activity | Rat | 0.5-4.0 mg/kg (gavage) | Dose-dependent inhibition |
Experimental Protocols
Ussing Chamber for Intestinal Ion Transport
The Ussing chamber is an ex vivo technique used to measure ion transport across epithelial tissues.
Caption: Generalized workflow for a Ussing chamber experiment.
Methodology:
-
Tissue Preparation: An intestinal segment (e.g., rabbit ileum) is excised and placed in ice-cold, oxygenated Ringer's solution. The serosal and muscular layers are stripped away to isolate the mucosa and submucosa. The tissue is then mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
Experimental Setup: Both chambers are filled with Ringer's solution maintained at 37°C and gassed with 95% O2/5% CO2. The tissue is allowed to equilibrate for 30-60 minutes.
-
Measurements: The transepithelial potential difference (PD) and short-circuit current (Isc) are measured using electrodes connected to a voltage clamp apparatus. The Isc represents the net active ion transport across the epithelium.
-
Drug Addition: A secretagogue (e.g., prostaglandin E2) is added to the mucosal side to induce secretion. This compound is then added to the serosal side, and the change in Isc is recorded. To confirm the receptor-mediated effect, an antagonist like yohimbine can be subsequently added.
In Vivo Castor Oil-Induced Diarrhea Model
This model is used to evaluate the anti-diarrheal efficacy of a compound in a living organism.
Methodology:
-
Animal Preparation: Rats are fasted overnight with free access to water.
-
Grouping and Dosing: Animals are divided into control and treatment groups. The treatment group receives this compound orally or via injection, while the control group receives a vehicle. A positive control group may receive a known anti-diarrheal agent like loperamide.
-
Induction of Diarrhea: After a set period (e.g., 60 minutes), diarrhea is induced in all animals by oral administration of castor oil.
-
Observation: The animals are observed for a defined period (e.g., 4-6 hours) for the onset, frequency, and severity of diarrhea. The weight and consistency of fecal output are also measured.
-
Antagonist Studies: To confirm the mechanism, a separate group of animals can be pre-treated with an alpha-2 antagonist like yohimbine before the administration of this compound.
Conclusion
This compound is a potent anti-diarrheal agent with a well-defined mechanism of action centered on its agonist activity at alpha-2 adrenergic receptors. Its ability to both inhibit intestinal secretion through a cAMP-dependent pathway and reduce gastrointestinal motility provides a dual-pronged approach to the management of diarrhea. The experimental data from both in vitro and in vivo models strongly support this mechanism. Further research to elucidate the specific binding affinities of this compound for alpha-2 adrenergic receptor subtypes could provide a more nuanced understanding of its pharmacological profile and guide the development of next-generation anti-diarrheal therapies.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Effect of this compound, a proposed alpha 2-adrenoreceptor agonist, on salt and water transport in human jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yohimbine VET UP – Richmond Vet Pharma [richmondvet.com.ar]
- 5. This compound inhibits intrinsic contractile patterns of the rat proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Lidamidine: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidamidine is pharmacologically classified as an alpha-2 (α2) adrenergic receptor agonist.[1][2] This guide provides a comprehensive technical overview of this compound's core mechanism of action, its interaction with α2-adrenergic receptors, and the downstream signaling pathways it modulates. Detailed experimental protocols for characterizing α2-adrenergic agonists are provided, alongside a summary of the available pharmacological data. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of adrenergic receptor-targeted therapeutics.
Introduction to this compound and Alpha-2 Adrenergic Receptors
This compound (WHR-1142A) is recognized for its activity as an α2-adrenergic receptor agonist and has been investigated for its antidiarrheal properties.[1][2] The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and play a significant role in the central and peripheral nervous systems.[3] There are three primary subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C, all of which are associated with the inhibitory G protein (Gi). Activation of these receptors by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound involves the stimulation of α2-adrenergic receptors. This agonistic activity on Gi-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP. This reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequent downstream signaling events. The effects of this compound are antagonized by α2-adrenergic receptor antagonists such as yohimbine and idazoxan, confirming its mechanism of action.
Signaling Pathway Diagram
Caption: Alpha-2 adrenergic receptor signaling pathway activated by this compound.
Pharmacological Data
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) |
| This compound | α2A, α2B, α2C | Data not available | cAMP Inhibition | Data not available |
| This compound | α2A, α2B, α2C | Data not available | GTPγS Binding | Data not available |
| Clonidine | α2A | ~1.5 - 5 | cAMP Inhibition | ~5 - 20 |
| α2B | ~3 - 10 | |||
| α2C | ~2 - 8 | |||
| Dexmedetomidine | α2A | ~0.5 - 2 | cAMP Inhibition | ~1 - 5 |
| α2B | ~5 - 15 | |||
| α2C | ~3 - 10 |
Note: The values for Clonidine and Dexmedetomidine are approximate and can vary based on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize α2-adrenergic agonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the α2-adrenergic receptor subtypes.
-
Objective: To quantify the affinity of this compound for α2A, α2B, and α2C adrenergic receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine.
-
Non-specific ligand: Phentolamine or unlabeled yohimbine (10 µM).
-
Test compound: this compound, serially diluted.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add non-specific ligand, radioligand, and cell membranes.
-
Competitive Binding: Add this compound at various concentrations, radioligand, and cell membranes.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist.
-
Objective: To determine the potency (EC50) and efficacy of this compound in activating G proteins coupled to α2-adrenergic receptors.
-
Materials:
-
Cell membranes expressing α2-adrenergic receptors.
-
[³⁵S]GTPγS.
-
Test compound: this compound, serially diluted.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, GDP, and serial dilutions of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the filter-bound radioactivity.
-
-
Data Analysis:
-
Plot the [³⁵S]GTPγS binding against the log concentration of this compound.
-
Determine the EC50 value from the dose-response curve.
-
Caption: Workflow for a GTPγS binding assay.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cAMP.
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting adenylyl cyclase.
-
Materials:
-
Whole cells expressing the α2-adrenergic receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound: this compound, serially diluted.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Pre-treat cells with serial dilutions of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a detection kit.
-
-
Data Analysis:
-
Normalize the data with the response to forskolin alone as 0% inhibition and basal levels as 100% inhibition.
-
Plot the percent inhibition against the log concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for a cAMP inhibition assay.
Conclusion
This compound functions as an agonist at α2-adrenergic receptors, a mechanism that underlies its pharmacological effects. While its qualitative role as an α2 agonist is established, a comprehensive quantitative profile of its interaction with receptor subtypes is not extensively documented in publicly available literature. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel α2-adrenergic agonists, which are of continued interest in various therapeutic areas. Further research is warranted to fully elucidate the subtype selectivity and functional potency of this compound to better understand its therapeutic potential and off-target effects.
References
Pharmacological Profile of Lidamidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidamidine hydrochloride, also known by its developmental code WHR-1142A, is a potent pharmacological agent historically investigated for its antidiarrheal and antihypertensive properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is compiled from preclinical and clinical data, with a focus on quantitative results and experimental methodologies to support further research and development.
Introduction
This compound hydrochloride is a phenylurea derivative that has demonstrated significant effects on the gastrointestinal and cardiovascular systems.[1] Its primary classification is as a centrally acting alpha-2 adrenergic agonist.[2] This guide synthesizes the available scientific literature to present a detailed pharmacological profile of this compound hydrochloride for researchers and drug development professionals.
Mechanism of Action
This compound hydrochloride's primary mechanism of action is the stimulation of alpha-2 adrenergic receptors in the central nervous system.[2] This agonism leads to a reduction in sympathetic outflow from the vasomotor center in the brainstem.
Alpha-2 Adrenergic Receptor Signaling
Activation of presynaptic alpha-2 adrenergic receptors by this compound hydrochloride inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[2] This inhibition is mediated through a G-protein coupled receptor (GPCR) pathway linked to an inhibitory G-protein (Gi). The signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP modulates the activity of various downstream effectors, ultimately resulting in reduced neuronal firing and neurotransmitter release.
Effects on Gastrointestinal Motility and Secretion
In the gastrointestinal tract, this compound hydrochloride's alpha-2 adrenergic agonism leads to decreased motility and secretion. It has been shown to inhibit intestinal secretion and reduce intestinal transit. Studies in rabbit ileum have demonstrated that this compound stimulates sodium and chloride absorption, an effect that is transiently reversed by the alpha-2 antagonist yohimbine.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
Preclinical studies in rats and monkeys using 14C-labelled this compound hydrochloride have shown that it is rapidly and quantitatively absorbed from the gastrointestinal tract following oral administration. Peak plasma levels of the radiolabel were observed within 30 minutes. The compound is extensively metabolized, with over 90% of the dose being metabolized before excretion. The primary route of elimination is through the urine.
Pharmacokinetic Parameters
Pharmacokinetic data in humans is limited. One study in healthy Chinese male subjects compared a test and a reference capsule formulation. The pharmacokinetic parameters are summarized in the table below.
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (µg/L) | Value not specified | Value not specified |
| AUC0-t (µg·h/L) | Value not specified | Value not specified |
| AUC0-∞ (µg·h/L) | 1.83 ± 0.66 | 1.77 ± 0.72 |
Table 1: Pharmacokinetic Parameters of this compound Hydrochloride Formulations in Healthy Male Volunteers
Note: The exact dose and specific values for Cmax and AUC0-t were not provided in the available abstract.
Pharmacodynamics
Gastrointestinal Effects
This compound hydrochloride has demonstrated potent antidiarrheal and antimotility effects in various preclinical models.
| Experimental Model | Species | Endpoint | This compound Hydrochloride ED50 |
| Castor oil-induced diarrhea | Rat | Inhibition of diarrhea | 1.8 mg/kg p.o. |
Table 2: Antidiarrheal Activity of this compound Hydrochloride
In a clinical trial involving patients with acute nonspecific diarrhea, this compound hydrochloride significantly reduced the frequency of bowel movements and fecal weight compared to placebo.
| Treatment Group (n=10 per group) | Average Number of Bowel Movements (29-hour period) | Average Fecal Weight (grams) (29-hour period) |
| Placebo | 5.1 | 576 |
| This compound HCl (10 mg) | 2.4 | 364 |
| This compound HCl (18 mg) | 2.5 | 435 |
Table 3: Clinical Efficacy of this compound Hydrochloride in Acute Diarrhea
A study in healthy volunteers showed that this compound hydrochloride significantly delays gastric emptying but does not have a significant effect on small bowel transit time. At doses of 12 mg and 18 mg, the area under the gastric emptying curve was significantly increased (p < 0.05) compared to placebo.
Cardiovascular Effects
As a centrally acting alpha-2 adrenergic agonist, this compound hydrochloride exerts effects on the cardiovascular system. In anesthetized dogs, intravenous doses greater than 1 mg/kg reduced cardiac output, primarily by decreasing heart rate.
Central Nervous System (CNS) Effects
High doses of this compound hydrochloride have been reported to cause a general CNS depressant effect. However, unlike some other antidiarrheal agents, it does not appear to potentiate the CNS depressant effects of hexobarbital or ethanol.
Experimental Protocols
In Vitro Gastrointestinal Motility Assay (Isolated Guinea Pig Ileum)
This protocol is a standard method for assessing the effects of compounds on intestinal smooth muscle contraction.
Methodology:
-
A segment of the terminal ileum is isolated from a sacrificed guinea pig.
-
The lumen is gently flushed with Tyrode's solution to remove contents.
-
The tissue segment (2-3 cm) is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record contractions.
-
The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period.
-
A contractile agent (e.g., acetylcholine, histamine) is added to the bath to elicit a submaximal contraction.
-
After a stable contraction is achieved, the tissue is washed, and the response is allowed to return to baseline.
-
This compound hydrochloride is then added to the bath at various concentrations, and after an incubation period, the contractile agent is added again.
-
The inhibitory effect of this compound hydrochloride on the agonist-induced contraction is quantified.
CNS Safety Pharmacology: Potentiation of Pentobarbital-Induced Sleeping Time
This in vivo assay assesses the potential of a test compound to enhance the sedative-hypnotic effects of a barbiturate.
Methodology:
-
Animals (commonly mice or rats) are divided into control and test groups.
-
The test group receives this compound hydrochloride at various doses (e.g., via oral gavage or intraperitoneal injection), while the control group receives the vehicle.
-
After a specified pretreatment time, all animals are administered a hypnotic dose of pentobarbital sodium.
-
The time to the loss of the righting reflex (onset of sleep) and the time to the return of the righting reflex (duration of sleep) are recorded for each animal.
-
A significant increase in the duration of sleep in the this compound hydrochloride-treated group compared to the control group would indicate a potentiation of the hypnotic effect.
Conclusion
This compound hydrochloride is a potent alpha-2 adrenergic agonist with significant effects on the gastrointestinal and cardiovascular systems. Its mechanism of action through the central inhibition of sympathetic outflow underlies its observed antidiarrheal and antihypertensive properties. While preclinical data and early clinical studies have established its pharmacological profile, further research, particularly in obtaining more detailed human pharmacokinetic data and specific receptor binding affinities, would be beneficial for a complete understanding of its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a foundation for future investigations into this compound.
References
The Discovery and Synthesis of Lidamidine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidamidine, chemically known as 1-(2,6-dimethylphenyl)-3-methylamidinourea, is a potent alpha-2 adrenergic agonist originally investigated for its antihypertensive properties and later recognized for its significant antidiarrheal effects.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound and its analogs. It includes detailed experimental protocols, quantitative pharmacological data, and visual representations of its mechanism of action to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.
Introduction and Discovery
This compound emerged from research programs aimed at identifying novel antihypertensive agents. Its mechanism of action is centered on the stimulation of alpha-2 adrenergic receptors in the central nervous system.[1] This agonistic activity leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1] Beyond its cardiovascular effects, this compound was found to possess potent antidiarrheal properties, inhibiting intestinal motility and secretion.[2] This dual activity made it a compound of significant clinical interest. Early studies identified its hydrochloride salt, designated WHR-1142A, as a key investigational form of the drug.
Pharmacological Profile of this compound
The primary pharmacological activity of this compound is its agonism at α2-adrenergic receptors. This interaction is responsible for both its antihypertensive and antidiarrheal effects. The following table summarizes the key pharmacological actions of this compound.
| Pharmacological Parameter | Value/Effect | Species/Model | Reference |
| Mechanism of Action | Alpha-2 Adrenergic Agonist | Central Nervous System | |
| Primary Indications | Antihypertensive, Antidiarrheal | Human | |
| Effect on Intestinal Motility | Inhibition of contractile patterns | Rat proximal colon | |
| Effect on Ion Transport | Stimulates sodium and chloride absorption | Rabbit ileum | |
| Metabolite | WHR 1049 (potent antidiarrheal and antimotility effects) | Rat small intestine |
Synthesis of this compound
The synthesis of this compound (1-(2,6-dimethylphenyl)-3-methylamidinourea) involves a multi-step process. While specific proprietary details of the original industrial synthesis are not fully public, a plausible and commonly cited laboratory-scale synthesis is outlined below. This synthesis is based on established organic chemistry principles for the formation of urea and guanidine-like structures.
General Synthetic Scheme
A potential synthetic route to this compound can be conceptualized as follows:
Caption: Conceptual synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2,6-dimethylphenyl)urea
A detailed protocol for a related compound, 3-acetyl-1-(2,6-dimethylphenyl)thiourea, suggests a common approach for acylating an aniline derivative. A similar principle can be applied to the synthesis of the urea precursor to this compound.
-
Materials: 2,6-dimethylaniline, sodium cyanate, acetic acid, water.
-
Procedure:
-
Dissolve 2,6-dimethylaniline in a suitable solvent such as aqueous acetic acid.
-
Add a solution of sodium cyanate in water dropwise to the aniline solution while stirring.
-
The reaction mixture is stirred at room temperature for several hours.
-
The resulting precipitate, 1-(2,6-dimethylphenyl)urea, is collected by filtration, washed with water, and dried.
-
Step 2: Synthesis of this compound
The final step involves the condensation of the urea intermediate with a suitable reagent to form the methylamidinourea moiety.
-
Materials: 1-(2,6-dimethylphenyl)urea, N-methylcyanamide, a suitable solvent (e.g., ethanol), and a catalyst (e.g., a mild acid or base).
-
Procedure:
-
Suspend 1-(2,6-dimethylphenyl)urea in a suitable solvent like ethanol.
-
Add N-methylcyanamide to the suspension.
-
The reaction mixture is heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated by filtration or crystallization.
-
The final product can be further purified by recrystallization.
-
This compound Analogs and Structure-Activity Relationships (SAR)
The development of this compound analogs has been driven by the desire to separate its antihypertensive and antidiarrheal effects, improve potency, and reduce side effects. While the public literature on a wide range of this compound analogs is not extensive, general principles of medicinal chemistry suggest modifications to the following key structural features:
-
The 2,6-dimethylphenyl ring: Substitution patterns on the phenyl ring can influence lipophilicity and receptor binding.
-
The urea linker: Modifications to the urea group could affect hydrogen bonding interactions with the receptor.
-
The methylamidine group: Changes to the substitution on the terminal nitrogen can impact basicity and receptor affinity.
Systematic exploration of these structural modifications would be necessary to establish a clear SAR.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by activating alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by this compound is depicted below.
References
Lidamidine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Core Principles Governing the Pharmacological Activity of Lidamidine and its Analogs
Introduction
This compound, a potent antidiarrheal agent, has been a subject of significant pharmacological interest due to its efficacy in modulating gastrointestinal motility and secretion.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, aimed at researchers, scientists, and drug development professionals. By dissecting the molecular features crucial for its biological activity, this document serves as a foundational resource for the rational design of novel and improved therapeutic agents targeting similar pathways. This compound's primary mechanism of action is through its agonist activity at α2-adrenergic receptors.[3][4][5] This interaction initiates a signaling cascade that ultimately leads to the observed therapeutic effects. Understanding the nuances of how structural modifications to the this compound scaffold impact receptor binding and subsequent cellular responses is paramount for advancing drug discovery in this area.
Core Structure and Pharmacological Activity
This compound, chemically known as 1-(2,6-dimethylphenyl)-3-methyl-amidinourea, possesses a distinct phenylamidinourea scaffold that is critical for its antidiarrheal properties. The molecule's efficacy is intrinsically linked to its ability to act as an agonist at α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors, particularly the α2A and α2C subtypes found in the central nervous system and the gastrointestinal tract, is responsible for the sedative, analgesic, and sympatholytic effects observed with α2-agonists.
The antidiarrheal and antimotility effects of this compound are well-documented. Its active metabolite, WHR 1049, has been shown to be even more potent in inhibiting myoelectric activity in the small intestine. The activity of this compound and its analogs is not antagonized by naloxone, indicating a mechanism distinct from opioid-based antidiarrheal agents.
Quantitative Structure-Activity Relationship (SAR)
Key Structural Features for α2-Adrenergic Agonist Activity:
-
Aromatic Moiety: The presence of a substituted phenyl ring is crucial for high affinity to the α2-adrenergic receptor. In this compound, the 2,6-dimethylphenyl group plays a significant role in receptor binding. Ortho-substitution on the phenyl ring is a recurring motif in potent α2-agonists.
-
Amidine/Imidazolidine Group: The basic amidine or a bioisosteric equivalent like the imidazolidine ring (as seen in clonidine) is essential for interaction with the receptor. The nitrogen atoms in this group are critical for forming key hydrogen bonds.
-
Linker Region: The urea moiety in this compound acts as a linker connecting the phenyl and amidine groups. The nature and conformation of this linker influence the overall topology of the molecule and its fit within the receptor's binding pocket.
Quantitative Data for this compound and its Metabolite:
| Compound | Assay | Endpoint | Value | Species | Reference |
| This compound HCl | Castor oil-induced diarrhea | ED50 | 1.8 mg/kg p.o. | Mouse | |
| This compound | Inhibition of colonic contractions | EC50 | 1.4 x 10-5 M | Cat | |
| WHR 1049 | Inhibition of myoelectric activity | Potency vs. This compound | ~30 times more potent | Rat |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of this compound and its analogs. Below are protocols for key experiments cited in the literature.
Synthesis of N-(2,6-dimethylphenyl) Amide Derivatives (General Procedure)
This protocol describes a general method for the synthesis of amide derivatives starting from 2,6-dimethylaniline, a key precursor for this compound analogs.
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylaniline in a suitable aprotic solvent such as dichloromethane or toluene.
-
Acylation: Cool the solution in an ice bath and slowly add the desired acylating agent (e.g., an acid chloride or anhydride) dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Castor Oil-Induced Diarrhea Assay
This in vivo assay is a standard model for evaluating the antidiarrheal activity of test compounds.
-
Animal Preparation: Use adult mice, fasted for 18-24 hours with free access to water.
-
Grouping: Divide the animals into control, standard, and test groups.
-
Drug Administration: Administer the vehicle (e.g., 1% Tween 80 in distilled water) to the control group, a standard antidiarrheal drug (e.g., loperamide, 3 mg/kg) to the standard group, and the test compounds at various doses to the test groups, typically via oral gavage.
-
Induction of Diarrhea: One hour after drug administration, orally administer 0.5 mL of castor oil to each mouse.
-
Observation: Place each mouse in an individual cage lined with absorbent paper. Observe the animals for the onset of diarrhea and the number and consistency of fecal droppings over a period of 4 hours.
-
Data Analysis: Calculate the percentage inhibition of defecation for the test compounds compared to the control group.
Intestinal Motility (Charcoal Meal) Test
This assay assesses the effect of a compound on gastrointestinal transit time.
-
Animal Preparation: Use adult mice, fasted for 12-18 hours with free access to water.
-
Drug Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Charcoal Meal Administration: After a set period (e.g., 30 minutes post-drug administration), orally administer 0.1-0.3 mL of a charcoal meal suspension (e.g., 10% charcoal in 5% gum acacia) to each mouse.
-
Transit Time Measurement: After a specific time (e.g., 20-30 minutes), sacrifice the animals by cervical dislocation. Carefully dissect the small intestine from the pylorus to the cecum.
-
Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Express the intestinal transit as a percentage of the total length of the intestine.
Radioligand Binding Assay for α2-Adrenergic Receptor Affinity
This in vitro assay determines the binding affinity of a compound to the α2-adrenergic receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α2A, α2B, or α2C adrenergic receptor.
-
Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Radioligand: Use a high-affinity α2-adrenergic receptor radioligand, such as [³H]-Rauwolscine or [³H]-Yohimbine.
-
Competition Binding: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled antagonist like phentolamine), and competitive binding (radioligand + membranes + varying concentrations of the test compound).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage inhibition of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of this compound via the α2-Adrenergic Receptor
Caption: this compound's signaling cascade through the α2-adrenergic receptor.
Experimental Workflow for Castor Oil-Induced Diarrhea Assay
Caption: Workflow of the castor oil-induced diarrhea assay.
Logical Relationship of this compound's Structure to its Activity
Caption: Key structural components of this compound and their role in activity.
Conclusion
The structure-activity relationship of this compound is centered around its ability to effectively engage the α2-adrenergic receptor. The 2,6-dimethylphenyl moiety, the urea linker, and the methylamidinoyl group are all critical pharmacophoric features. While a detailed quantitative SAR for a wide range of this compound analogs remains to be fully elucidated in publicly accessible literature, the principles derived from related α2-agonists provide a strong foundation for future drug design efforts. The experimental protocols and visualizations provided in this guide offer a practical framework for researchers aiming to explore and expand upon the therapeutic potential of this important class of compounds. Further synthesis and evaluation of novel analogs, with systematic modifications to each part of the this compound scaffold, will be instrumental in refining our understanding of its SAR and in the development of next-generation antidiarrheal agents with improved efficacy and safety profiles.
References
- 1. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor agonists: a review of current clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Lidamidine's In Vivo Efficacy in Animal Models of Diarrhea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of Lidamidine (WHR-1142A), a potent antidiarrheal agent, as demonstrated in various animal models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action to support further research and development in the field of gastrointestinal pharmacology.
Core Findings on this compound's Antidiarrheal Properties
This compound hydrochloride, chemically known as 1-(2,6-Dimethylphenyl)-3-methyl-amidinourea hydrochloride, has demonstrated significant antimotility, antidiarrheal, and intestinal antisecretory activities in mice, rats, and dogs.[1] Comparative studies have shown that this compound is generally more potent than diphenoxylate and loperamide, though species-specific differences have been observed.[1] A notable characteristic of this compound is its lack of tolerance development, unlike diphenoxylate.[1]
The primary mechanism underlying this compound's effects is attributed to its activity as a peripheral alpha-2 adrenoceptor agonist.[2] This mode of action is distinct from opioid-based antidiarrheals, as its inhibition of intestinal motility is not antagonized by naloxone.[3] Furthermore, this compound does not exhibit morphine-like analgesic effects or H1-antihistamine activity. Its potent metabolite, WHR 1049, is also a significant contributor to its overall antimotility and antidiarrheal efficacy, being approximately 30 times more potent than the parent compound.
Quantitative Efficacy of this compound in Diarrhea Models
The following tables summarize the quantitative data on this compound's effectiveness in various animal models of diarrhea and gastrointestinal motility.
Table 1: Antidiarrheal Activity of this compound in the Castor Oil-Induced Diarrhea Model
| Animal Model | Parameter | Value | Reference |
| Rat | ED50 (Oral) | 1.8 mg/kg | |
| Rat | Duration of Action (at 16 mg/kg p.o.) | At least 6 hours |
Table 2: Comparative Effects of this compound and its Metabolite on Intestinal Myoelectric Activity
| Compound | Animal Model | Dosing (Oral) | Effect | Reference |
| This compound HCl | Rat | 0.5 - 4.0 mg/kg | Dose-dependent inhibition of fasting myoelectric activity | |
| WHR 1049 (Metabolite) | Rat | 0.0625 - 0.25 mg/kg | Inhibition of myoelectric activity (30x more potent than this compound) |
Detailed Experimental Protocols
This section outlines the methodologies for key in vivo experiments used to evaluate the antidiarrheal effects of this compound.
Castor Oil-Induced Diarrhea Model
This model is widely used to assess the efficacy of antidiarrheal agents by inducing hypersecretion and increased intestinal motility.
Experimental Workflow:
Procedure:
-
Animal Selection and Preparation: Wistar or Sprague-Dawley rats are typically used. The animals are fasted for 18-24 hours before the experiment, with free access to water to ensure an empty gastrointestinal tract.
-
Drug Administration: Animals are divided into groups and orally administered this compound, a vehicle (control), or a standard antidiarrheal drug like loperamide.
-
Induction of Diarrhea: One hour after drug administration, each animal is given a standardized dose of castor oil orally (e.g., 1 ml per rat).
-
Observation and Measurement: The animals are then observed for the onset, frequency, and consistency of diarrheal stools over a defined period (e.g., 4-8 hours). Fecal output is collected on absorbent paper and weighed to quantify the severity of diarrhea.
-
Data Analysis: The antidiarrheal activity is expressed as the percentage reduction in the cumulative wet fecal mass compared to the control group. The ED50, the dose required to produce a 50% reduction in diarrhea, is then calculated.
Charcoal Intestinal Motility Test
This method assesses the effect of a compound on the transit time of a non-absorbable marker through the small intestine.
Experimental Workflow:
Procedure:
-
Animal Preparation: Mice or rats are fasted overnight with free access to water.
-
Drug Administration: The animals receive an oral dose of this compound, vehicle, or a standard drug.
-
Charcoal Meal Administration: After a specific period (e.g., 60 minutes), a charcoal meal (typically 5% charcoal in a 10% gum arabic solution) is administered orally.
-
Intestinal Transit Measurement: After another set time (e.g., 15 minutes), the animals are euthanized. The small intestine is carefully removed, and the total length from the pylorus to the cecum is measured. The distance traveled by the charcoal front is also measured.
-
Data Analysis: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of the small intestine) x 100. A decrease in this percentage indicates an antimotility effect.
Prostaglandin E2 (PGE2)-Induced Diarrhea and Intestinal Secretion Model
This model investigates the antisecretory effects of a drug against diarrhea induced by prostaglandins, which are key mediators of intestinal fluid and electrolyte secretion.
Procedure:
-
Diarrhea Induction: Diarrhea is induced in animals by intraperitoneal injection of PGE2.
-
Drug Treatment: this compound or a control substance is administered prior to the PGE2 challenge.
-
Assessment: The primary endpoint is the inhibition of diarrhea, assessed similarly to the castor oil model. For intestinal secretion studies, a segment of the jejunum can be perfused with a PGE2-containing solution, and the net fluid and electrolyte transport are measured. This compound has been shown to reduce the secretion induced by PGE2.
Cholera Toxin-Induced Intestinal Secretion Model
This model evaluates a drug's ability to inhibit the profuse watery diarrhea caused by cholera toxin, which activates adenylate cyclase and increases intracellular cyclic AMP.
Procedure:
-
Surgical Preparation: In anesthetized rats, the small intestine is ligated to create isolated loops (e.g., jejunal or ileal loops).
-
Toxin Administration: A solution of cholera toxin is injected into the lumen of the ligated loops.
-
Drug Treatment: this compound can be administered systemically (e.g., orally or intravenously) before or after the toxin challenge.
-
Measurement of Secretion: After a few hours, the animals are euthanized, and the loops are excised. The volume and weight of the fluid accumulated within the loops are measured.
-
Data Analysis: The antisecretory effect is quantified by the reduction in fluid accumulation in the this compound-treated groups compared to the control group. This compound has been shown to inhibit intestinal secretion induced by cholera toxin.
Signaling Pathway of this compound's Antidiarrheal Action
This compound's primary mechanism of action involves the stimulation of alpha-2 adrenergic receptors on enteric neurons and possibly enterocytes. This activation leads to a reduction in intestinal motility and secretion.
This guide provides a comprehensive technical overview of the preclinical evaluation of this compound in established animal models of diarrhea. The data and protocols presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antidiarrheal therapies.
References
- 1. In vivo antimotility and antidiarrheal activity of this compound hydrochloride (WHR-1142A), a novel antidiarrheal agent. Comparison with diphenoxylate and loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Mechanism of action studies of this compound hydrochloride (WHR-1142A), a novel antidiarrheal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Lidamidine's Impact on Gastrointestinal Transit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidamidine, an α2-adrenergic agonist, has been investigated for its antidiarrheal properties. Its mechanism of action is primarily attributed to its effects on gastrointestinal motility and intestinal secretion. This technical guide provides an in-depth analysis of this compound's impact on gastrointestinal transit time, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
Data Presentation: Quantitative Effects on Gastrointestinal Transit
The following tables summarize the quantitative data from clinical and preclinical studies on the effects of this compound and the analogous α2-adrenergic agonist, clonidine, on various segments of the gastrointestinal tract.
Table 1: Effect of this compound on Gastric Emptying in Healthy Volunteers [1]
| Treatment Group | Half-Emptying Time (t½, minutes) | Area Under Curve (AUC) |
| Placebo | - | - |
| This compound (12 mg) | Trend towards longer t½ (p=0.06) | Significantly increased (p < 0.05) |
| This compound (18 mg) | - | Significantly increased (p < 0.05) |
| Loperamide | - | No significant difference from placebo |
Data from a double-blind, randomized study in 24 healthy volunteers. Gastric emptying was assessed using a solid-phase radiolabeled meal.[1]
Table 2: Effect of this compound on Small Intestine Transit Time in Healthy Volunteers [1]
| Treatment Group | Small Intestine Transit Time |
| Placebo | - |
| This compound (12 mg) | Trend towards prolonged transit (not significant) |
| This compound (18 mg) | Trend towards prolonged transit (not significant) |
| Loperamide | Significantly slowed transit (p < 0.001) |
Transit time was determined by measuring the rise in breath hydrogen after ingestion of lactulose.[1]
Table 3: Effect of the α2-Adrenergic Agonist Clonidine on Colonic Transit in Healthy Humans (Analogous Data) [2]
| Treatment Group | Colonic Transit Measurement | Outcome |
| Placebo | Geometric center of radioisotope at 24h | - |
| Clonidine (up to 0.3 mg) | Geometric center of radioisotope at 24h | No significant alteration |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Study of this compound on Gastric Emptying and Small Intestine Transit
-
Study Design: A double-blind, randomized, placebo-controlled trial involving 24 healthy volunteers.
-
Interventions: Participants were randomly assigned to receive one of the following treatments: this compound hydrochloride (12 mg or 18 mg), loperamide, or placebo.
-
Gastric Emptying Measurement:
-
A solid-phase radiolabeled meal was ingested by the participants.
-
Gastric emptying was assessed by analyzing three parameters: the half-emptying time (t½), the area under the gastric emptying curve (AUC), and beta.
-
-
Small Intestine Transit Time Measurement:
-
Transit time of the small intestine was determined using the lactulose breath hydrogen test.
-
This method measures the time taken for the ingested lactulose to reach the colon, where it is metabolized by bacteria, producing hydrogen gas that is then detected in the breath.
-
Study of this compound on Colonic Contractile Patterns in Rats
-
Animal Model: Fasted male rats were used for this study.
-
Experimental Setup:
-
Animals were anesthetized.
-
A 10 cm segment of the ascending colon was cannulated to create a fluid-filled segment with a basal pressure of 10 cm H₂O.
-
Intraluminal pressure was continuously monitored using a transducer.
-
-
Drug Administration: this compound (3.0 mg/kg) and other pharmacological agents were administered intravenously via slow infusion.
-
Data Analysis: The frequency, amplitude, and duration of contractile complexes were analyzed to determine the inhibitory effect of this compound.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: α2-Adrenergic Receptor Signaling
This compound exerts its effects by acting as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors. The binding of this compound to these receptors initiates an intracellular signaling cascade that ultimately leads to the observed physiological effects on gastrointestinal motility and secretion. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Studies on other α2-adrenergic agonists in intestinal epithelial cells have also implicated the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1 and ERK2.
Caption: this compound's α2-adrenergic signaling pathway.
Experimental Workflow for Assessing Gastrointestinal Transit
The following diagram illustrates a typical experimental workflow for assessing the impact of a pharmacological agent like this compound on gastrointestinal transit time in a clinical setting.
Caption: Clinical trial workflow for GI transit assessment.
Conclusion
This compound significantly delays gastric emptying but does not have a statistically significant effect on small bowel transit time in healthy individuals. Its inhibitory action on colonic motility has been demonstrated in animal models and is mediated by the α2-adrenergic receptor signaling pathway. While direct quantitative data on this compound's effect on human colonic transit is lacking, studies on the analogous α2-agonist clonidine suggest no significant impact. The primary antidiarrheal properties of this compound are likely a result of its combined effects on delaying gastric emptying and its known antisecretory actions in the intestine. Further research is warranted to fully elucidate the complete profile of this compound's effects on the entire gastrointestinal tract in humans.
References
- 1. Effect of this compound hydrochloride and loperamide on gastric emptying and transit of the small intestine. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of an alpha(2)-adrenergic agonist on gastrointestinal transit, colonic motility, and sensation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Lidamidine in the Gut Epithelium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidamidine, a clinically effective antidiarrheal agent, exerts its primary effects on the gut epithelium through its interaction with specific cellular targets, leading to the modulation of ion and water transport. This technical guide provides an in-depth analysis of the known cellular targets of this compound, focusing on its mechanism of action within the intestinal epithelial cells. This document summarizes the available quantitative data, outlines detailed experimental protocols for studying these interactions, and presents visual representations of the involved signaling pathways. The primary molecular target identified is the α2A-adrenergic receptor, whose activation initiates a cascade of intracellular events culminating in an anti-secretory and pro-absorptive state. This guide also explores potential secondary targets and the downstream effects on key ion transporters.
Primary Cellular Target: α2A-Adrenergic Receptor
The predominant cellular target of this compound in the gut epithelium is the α2A-adrenergic receptor .[1][2][3] This G-protein coupled receptor is expressed on the basolateral membrane of intestinal epithelial cells, particularly in the crypts.[3] this compound acts as an agonist at this receptor, initiating a signaling cascade that mediates its therapeutic effects.
Evidence for α2A-Adrenergic Receptor as the Primary Target
-
Functional Antagonism: The effects of this compound on intestinal ion transport and motility are effectively reversed by yohimbine and idazoxan, both of which are selective α2-adrenergic receptor antagonists.
-
Receptor Subtype Expression: Studies have confirmed the expression of the α2A-adrenergic receptor subtype (encoded by the α2C10 gene) in the human intestinal mucosa.
-
Structural Similarity: this compound is structurally related to clonidine, a well-characterized α2-adrenergic agonist.
While the α2A-adrenergic receptor is the established primary target, it is noteworthy that some α2-agonists with an imidazoline structure, like clonidine, can also interact with imidazoline receptors. However, direct evidence for a significant role of imidazoline receptors in the therapeutic action of this compound in the gut epithelium is currently lacking.
Molecular Mechanism of Action and Signaling Pathways
Upon binding to the α2A-adrenergic receptor, this compound triggers a cascade of intracellular events characteristic of Gi-protein coupled receptor activation.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The α2A-adrenergic receptor is coupled to inhibitory G-proteins (Gi2 and Gi3). Activation of the receptor by this compound leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP is a pivotal step in the anti-secretory effect of this compound, as high levels of cAMP are known to stimulate intestinal fluid and electrolyte secretion, primarily through the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.
Modulation of Ion Transporters
The anti-diarrheal effect of this compound is a direct consequence of its ability to modulate the activity of key ion transporters in the intestinal epithelium.
-
Increased Sodium and Chloride Absorption: this compound has been shown to increase the net absorption of sodium (Na+) and chloride (Cl-) ions. This is achieved by increasing the movement of these ions from the mucosal to the serosal side of the epithelium and decreasing the serosal-to-mucosal movement of chloride.
-
Potential Regulation of Na+/H+ Exchangers: While direct coupling is debated, some studies suggest that α2-adrenergic agonists can influence the activity of Na+/H+ exchangers (NHEs). However, in the HT-29 intestinal cell line, α2-adrenergic receptors were not found to be directly coupled to the Na+/H+ exchanger.
Stimulation of the MAPK/Erk Pathway
In addition to the canonical Gi-cAMP pathway, activation of the α2A-adrenergic receptor in intestinal epithelial cells (Caco-2) has been shown to induce the phosphorylation of Mitogen-Activated Protein Kinases (MAPK), specifically Erk1 and Erk2. This signaling pathway is associated with the regulation of cell proliferation.
Quantitative Data on this compound's Effects
| Parameter | Value | Species/Model | Reference |
| Effect on Short-Circuit Current (Isc) | |||
| This compound (10⁻³ M) | -2.0 ± 0.4 µEq/h·cm² | Rabbit Ileum | |
| Effect on Net Ion Flux | |||
| Net Na+ Absorption (this compound 10⁻³ M) | +1.8 ± 0.4 µEq/h·cm² | Rabbit Ileum | |
| Net Cl- Absorption (this compound 10⁻³ M) | +3.4 ± 0.6 µEq/h·cm² | Rabbit Ileum | |
| Effect on Tissue Conductance | |||
| This compound (10⁻³ M) | +10.0 ± 1.6 mmho/cm² | Rabbit Ileum |
Experimental Protocols
Ussing Chamber Assay for Intestinal Ion Transport
This protocol is a standard method for studying epithelial ion transport ex vivo.
Objective: To measure the effect of this compound on net ion transport across an isolated segment of intestinal epithelium.
Materials:
-
Ussing Chamber System (e.g., EasyMount, Physiologic Instruments)
-
Intestinal tissue (e.g., rabbit ileum, mouse colon)
-
Krebs-Ringer Bicarbonate (KRB) solution, gassed with 95% O₂ / 5% CO₂
-
This compound stock solution
-
Yohimbine (α2-antagonist) stock solution
-
Voltage-clamp amplifier
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved protocols.
-
Excise a segment of the desired intestine (e.g., ileum) and place it in ice-cold KRB solution.
-
Gently flush the lumen to remove contents.
-
Strip the muscle layers to isolate the mucosal-submucosal layer.
-
-
Mounting the Tissue:
-
Mount the isolated intestinal sheet between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.
-
-
Equilibration:
-
Fill both chambers with equal volumes of pre-warmed and gassed KRB solution.
-
Allow the tissue to equilibrate for 20-30 minutes, maintaining the temperature at 37°C and continuous gassing.
-
-
Measurement of Basal Electrophysiological Parameters:
-
Measure the spontaneous potential difference (PD) and short-circuit current (Isc) using the voltage-clamp amplifier. The Isc represents the net active ion transport.
-
-
Drug Addition:
-
Once a stable baseline is achieved, add this compound to the basolateral chamber to achieve the desired final concentration (e.g., 10⁻³ M).
-
Record the change in Isc over time until a new stable reading is obtained.
-
-
Antagonist Studies (Optional):
-
To confirm receptor specificity, pre-incubate the tissue with an antagonist like yohimbine before adding this compound.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) induced by this compound. A decrease in Isc is indicative of either increased absorption of cations or increased secretion of anions (or a combination).
-
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity of this compound for the α2A-adrenergic receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the α2A-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human α2A-adrenergic receptor (e.g., transfected Caco-2 cells).
-
Radioligand (e.g., [³H]RX821002, a selective α2-antagonist).
-
This compound solutions of varying concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled yohimbine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In microcentrifuge tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled this compound.
-
For non-specific binding, add a saturating concentration of an unlabeled antagonist.
-
-
Incubation:
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total and competitor binding values to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of this compound in Intestinal Epithelial Cells
Caption: this compound's signaling cascade in gut epithelial cells.
Experimental Workflow for Ussing Chamber Assay
Caption: Workflow for Ussing chamber ion transport studies.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for competitive radioligand binding assay.
Conclusion
The primary cellular target of this compound in the gut epithelium is the α2A-adrenergic receptor. Its agonist activity at this receptor initiates a Gi-mediated signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent modulation of ion transporter activity. This results in the clinically observed anti-diarrheal effects through increased absorption and decreased secretion of electrolytes and water. Further research is warranted to precisely quantify the binding affinity of this compound for the α2A-adrenergic receptor in intestinal epithelial cells and to fully elucidate the downstream signaling pathways that link receptor activation to the regulation of specific ion channels and transporters. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the molecular pharmacology of this compound and similar compounds targeting the gut epithelium.
References
Lidamidine Hydrochloride: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidamidine hydrochloride, a potent α2-adrenergic receptor agonist, has demonstrated significant efficacy as an antidiarrheal agent. Its therapeutic action is primarily attributed to the inhibition of intestinal secretion and motility. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of robust and effective pharmaceutical formulations. This technical guide provides a detailed overview of the available data on the solubility and stability of this compound hydrochloride, supplemented with established experimental protocols for its characterization. Furthermore, this guide elucidates the signaling pathways associated with its mechanism of action, offering a complete profile for researchers and drug development professionals.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution characteristics. While extensive quantitative data for this compound hydrochloride is not widely published, available information indicates it is slightly soluble in water, methanol, and dimethyl sulfoxide (DMSO)[]. One study has reported a solubility of greater than 38.5 µg/mL at a pH of 7.4[2]. The hydrochloride salt form of a weakly basic drug like this compound generally exhibits higher aqueous solubility at acidic pH.
Table 1: Qualitative and Quantitative Solubility of this compound Hydrochloride
| Solvent | Qualitative Solubility | Quantitative Solubility (at 25°C unless otherwise specified) |
| Water | Slightly Soluble[] | > 38.5 µg/mL (at pH 7.4)[2] |
| Methanol | Slightly Soluble[] | Data not available |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Data not available |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a standard protocol for determining the equilibrium solubility of a compound like this compound hydrochloride, based on the shake-flask method.
Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents (e.g., water at different pH values, methanol, ethanol) at a controlled temperature.
Materials:
-
This compound hydrochloride powder
-
Selected solvents (e.g., purified water, phosphate buffers of various pH, methanol, ethanol)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
pH meter
Procedure:
-
Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound hydrochloride in the diluted sample using a validated analytical method.
-
For aqueous solubility at different pH values, repeat the procedure using appropriate buffer solutions.
Data Analysis: The solubility is reported as the mean concentration of the saturated solution, typically in mg/mL or g/L.
Experimental Workflow for Solubility Determination
Stability Profile
The chemical stability of this compound hydrochloride is a critical quality attribute that influences its shelf-life and the safety of the final drug product. A key study has investigated the hydrolysis kinetics of this compound hydrochloride in aqueous solutions across a pH range of 1 to 13 at elevated temperatures (50°C, 65°C, and 80°C). While the specific results of this study are not detailed in the available literature, it indicates that the compound's stability is pH and temperature-dependent.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following sections outline typical conditions for forced degradation studies that can be applied to this compound hydrochloride.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Typical Experimental Parameters |
| Acid Hydrolysis | 0.1 M to 1 M HCl at 40-80°C for a specified duration (e.g., up to 7 days) |
| Base Hydrolysis | 0.1 M to 1 M NaOH at 40-80°C for a specified duration (e.g., up to 7 days) |
| Oxidative Degradation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature for a specified duration (e.g., up to 7 days) |
| Thermal Degradation | Solid drug substance or solution exposed to dry heat at elevated temperatures (e.g., 60-80°C) |
| Photostability | Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound hydrochloride under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Validated stability-indicating HPLC method
-
pH meter, heating blocks/water baths, photostability chamber
General Procedure:
-
Prepare stock solutions of this compound hydrochloride in a suitable solvent.
-
For each stress condition, mix the stock solution with the respective stressor (e.g., HCl, NaOH, H₂O₂).
-
For thermal degradation, expose the solid drug or a solution to elevated temperatures.
-
For photostability, expose the drug substance or product to the specified light conditions, with a dark control sample stored under the same conditions but protected from light.
-
At specified time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).
-
Dilute the samples to a suitable concentration and analyze them using a stability-indicating HPLC method.
-
Analyze for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.
Workflow for Forced Degradation and Analysis
Mechanism of Action and Signaling Pathway
This compound hydrochloride exerts its antidiarrheal effects by acting as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors. These receptors are located on intestinal epithelial cells and presynaptically on cholinergic nerve terminals in the enteric nervous system.
The activation of α2-adrenergic receptors by this compound initiates a signaling cascade that leads to the inhibition of intestinal fluid and electrolyte secretion and a reduction in intestinal motility. The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi subunit of the G-protein, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism for its antisecretory effects. Additionally, α2-adrenergic receptor activation can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which may play a role in regulating intestinal cell proliferation.
Signaling Pathway of this compound Hydrochloride in Intestinal Epithelial Cells
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound hydrochloride for professionals in pharmaceutical research and development. While specific quantitative data remains limited in publicly available literature, the provided qualitative information, coupled with the detailed, best-practice experimental protocols, offers a robust framework for the physicochemical characterization of this compound. The elucidation of its α2-adrenergic signaling pathway further enhances the comprehensive profile of this compound hydrochloride, aiding in the rational design of formulation and stability studies. Further research to quantify the solubility and identify specific degradation products would be invaluable to the continued development of this potent antidiarrheal agent.
References
Methodological & Application
Lidamidine Hydrochloride In Vitro Assay Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Lidamidine hydrochloride, a potent α2-adrenergic receptor agonist known for its antidiarrheal properties. The following sections describe key assays to characterize its pharmacological activity, including a functional assessment in an isolated tissue model and a target-binding assay.
Summary of Quantitative Data
The following table summarizes quantitative data for this compound hydrochloride in relevant in vitro assays.
| Assay Type | Tissue/Cell Model | Parameter | Value | Reference |
| Ion Transport Assay | Rabbit Ileum | Effective Concentration | 10⁻³ M | [1] |
Note: This concentration was shown to decrease the short-circuit current and increase net sodium and chloride absorption, indicative of its antidiarrheal mechanism.[1] Further studies are required to determine specific IC50 and Kᵢ values.
Experimental Protocols
Functional Assay: Guinea Pig Ileum Contraction
This protocol details the methodology for assessing the functional effects of this compound hydrochloride on smooth muscle contractility using an isolated guinea pig ileum preparation. This assay is a classic model for evaluating the activity of substances that modulate intestinal motility.
Materials:
-
Guinea Pig Ileum
-
Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaH₂PO₄ 0.05, NaHCO₃ 1.0, Glucose 1.0)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Isolated organ bath system with isotonic force transducer
-
Data acquisition system
-
This compound hydrochloride stock solution
-
Contractile agonist (e.g., Carbachol or high KCl solution)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in oxygenated Tyrode's solution.
-
Gently flush the lumen to remove contents and cut into 2-3 cm segments.
-
Tie sutures to each end of the ileum segments.
-
-
Organ Bath Setup:
-
Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end to a fixed hook and the other to an isotonic force transducer.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure:
-
Induce a submaximal contraction using a standard agonist (e.g., Carbachol).
-
Once the contraction has stabilized, add this compound hydrochloride in a cumulative manner to the organ bath, increasing the concentration in logarithmic increments.
-
Record the relaxation of the ileum in response to each concentration of this compound hydrochloride.
-
Wash the tissue thoroughly between experiments to allow it to return to baseline.
-
-
Data Analysis:
-
Measure the percentage of inhibition of the pre-contracted tone at each this compound hydrochloride concentration.
-
Plot the concentration-response curve and determine the IC50 value, which is the concentration of this compound hydrochloride that produces 50% of its maximal inhibitory effect.
-
Radioligand Binding Assay for α2-Adrenergic Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound hydrochloride for the α2-adrenergic receptor. This assay quantifies the ability of this compound hydrochloride to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells)
-
Radiolabeled α2-adrenergic receptor antagonist (e.g., [³H]-Yohimbine or [³H]-Rauwolscine)
-
This compound hydrochloride stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation
-
Radiolabeled ligand at a concentration near its Kₑ value.
-
Increasing concentrations of this compound hydrochloride or vehicle control.
-
For non-specific binding determination, a high concentration of a known non-labeled α2-adrenergic antagonist.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
cAMP Functional Assay in Caco-2 Cells
This protocol outlines a method to assess the functional consequence of α2-adrenergic receptor activation by this compound hydrochloride by measuring its effect on intracellular cyclic AMP (cAMP) levels in the human intestinal cell line, Caco-2.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS)
-
Forskolin (an adenylyl cyclase activator)[2]
-
This compound hydrochloride stock solution
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells in appropriate flasks until they reach the desired confluency.
-
Seed the cells into 96-well plates and allow them to attach and form a monolayer.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with increasing concentrations of this compound hydrochloride for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. A phosphodiesterase inhibitor can be included to prevent cAMP degradation.
-
Incubate for a specified time to allow for cAMP accumulation.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production by this compound hydrochloride at each concentration.
-
Plot the concentration-response curve and determine the IC50 value.
-
Visualizations
References
Application Notes and Protocols for Testing Lidamidine Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidamidine (also known as WHR-1142A) is a potent α2-adrenergic agonist with demonstrated efficacy as an antidiarrheal agent.[1][2] Its mechanism of action involves the stimulation of α2-adrenergic receptors, which leads to reduced intestinal motility and secretion.[3][4] These application notes provide detailed protocols for utilizing established animal models to assess the antidiarrheal efficacy of this compound and its metabolites. The protocols are designed to yield robust and reproducible data for preclinical drug development.
Mechanism of Action: α2-Adrenergic Agonism in the Gut
This compound exerts its antidiarrheal effects by acting on α2-adrenergic receptors within the enteric nervous system.[4] Activation of these receptors has two primary consequences:
-
Inhibition of Intestinal Motility: this compound suppresses the contractile activity of the smooth muscles in the intestine, slowing down transit time.
-
Antisecretory Effects: It inhibits the secretion of electrolytes and water into the intestinal lumen.
The signaling pathway is initiated by the binding of this compound to presynaptic α2-adrenergic receptors on enteric neurons. This inhibits the release of pro-secretory and pro-kinetic neurotransmitters, such as acetylcholine. The result is a decrease in both peristalsis and fluid accumulation in the gut.
Animal Models for Antidiarrheal Efficacy Testing
The following protocols describe established and effective models for evaluating the antidiarrheal properties of this compound.
Castor Oil-Induced Diarrhea Model
This is the most widely used model for screening antidiarrheal agents. Castor oil's active metabolite, ricinoleic acid, induces intestinal irritation, leading to increased motility and secretion.
Experimental Workflow:
Detailed Protocol:
-
Animals: Male Wistar rats (180-200g) or Swiss albino mice (20-25g).
-
Housing: Housed in cages with wire mesh floors to facilitate fecal collection.
-
Fasting: Animals are fasted for 18-24 hours before the experiment, with free access to water.
-
Grouping and Dosing:
-
Group 1 (Vehicle Control): Administer the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (this compound): Administer this compound orally (p.o.) at various doses (e.g., 0.5, 1.0, 2.0, 4.0 mg/kg).
-
Group 3 (Positive Control): Administer a standard antidiarrheal drug like Loperamide (e.g., 2 mg/kg, p.o.).
-
-
Induction of Diarrhea: One hour after drug administration, administer castor oil orally (1 ml for rats, 0.5 ml for mice).
-
Observation: Observe the animals for a period of 4 to 6 hours.
-
Parameters Measured:
-
Onset of Diarrhea: Time taken for the first diarrheal stool to appear.
-
Number of Wet Feces: Total count of unformed, watery stools.
-
Total Weight of Wet Feces: Weigh the blotting paper placed beneath the cages at the end of the observation period.
-
Quantitative Data Summary:
| Compound | Dose (mg/kg, p.o.) | Animal Model | ED50 for Inhibition of Diarrhea | Reference |
| This compound (WHR-1142A) | 1.8 | Rat | 1.8 mg/kg | |
| This compound Metabolite (WHR 1049) | 0.25 | Rat | - | |
| Diphenoxylate | - | Rat | - | |
| Loperamide | - | Rat | - |
Note: The study by Mir et al. (1978) states this compound was generally more potent than diphenoxylate and loperamide, though specific ED50 values for the latter two were not provided in the abstract. A separate study showed that 0.25 mg/kg of the this compound metabolite WHR 1049 completely blocked castor oil-induced diarrhea for a 6-hour observation period.
Prostaglandin E2 (PGE2)-Induced Diarrhea Model
This model is useful for investigating the antisecretory effects of a drug, as PGE2 is a potent stimulant of intestinal fluid and electrolyte secretion.
Detailed Protocol:
-
Animals and Preparation: Similar to the castor oil model.
-
Grouping and Dosing: As described above.
-
Induction of Diarrhea: One hour after drug administration, administer PGE2 orally.
-
Observation and Parameters: Monitor for the onset, frequency, and severity of diarrhea over a set period.
Intestinal Motility (Charcoal Meal) Test
This model directly assesses the effect of this compound on gastrointestinal transit time.
Experimental Workflow:
Detailed Protocol:
-
Animals and Preparation: Fasted rats or mice.
-
Grouping and Dosing: Administer vehicle, this compound, or positive control as previously described.
-
Charcoal Meal Administration: 30 minutes after drug administration, give a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.
-
Euthanasia and Measurement: 30 minutes after the charcoal meal, humanely euthanize the animals. Dissect the small intestine from the pylorus to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal plug.
-
Calculation:
-
Peristaltic Index = (Distance traveled by charcoal / Total length of intestine) x 100
-
% Inhibition = [(Control PI - Treated PI) / Control PI] x 100
-
Potential Applications in Other Models
-
Diabetic Gastroparesis: The streptozotocin (STZ)-induced diabetic rat model is a common choice. Efficacy would be assessed by measuring gastric emptying time.
-
Neuropathic Pain: The chronic constriction injury (CCI) model in rats is a well-established model of neuropathic pain. Efficacy would be evaluated by measuring mechanical allodynia and thermal hyperalgesia.
Conclusion
The animal models described provide a robust framework for evaluating the antidiarrheal efficacy of this compound. The castor oil-induced diarrhea model is an excellent primary screening tool, while the charcoal meal test provides specific insights into the drug's effects on intestinal motility. These protocols, when executed with precision, can generate the reliable preclinical data necessary for advancing drug development programs.
References
- 1. In vivo antimotility and antidiarrheal activity of this compound hydrochloride (WHR-1142A), a novel antidiarrheal agent. Comparison with diphenoxylate and loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action studies of this compound hydrochloride (WHR-1142A), a novel antidiarrheal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits intrinsic contractile patterns of the rat proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of alpha-2 adrenergic receptors in the control of diarrhea and intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ussing Chamber Experiments with Lidamidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing Ussing chambers to investigate the effects of Lidamidine on ion transport across intestinal epithelia. This information is intended to guide researchers in designing and executing experiments to elucidate the mechanisms of action of this compound and similar compounds.
Introduction
This compound is an antidiarrheal agent that has been shown to modulate ion transport in the intestine.[1] The Ussing chamber system is a powerful ex vivo technique used to study the transport of ions, nutrients, and drugs across epithelial tissues under controlled conditions.[2][3] By mounting a section of intestinal tissue as a barrier between two chambers, researchers can measure key electrophysiological parameters such as short-circuit current (Isc) and transepithelial electrical resistance (TEER), providing insights into the net movement of ions and the integrity of the epithelial barrier.[4][5]
This document outlines the materials, procedures, and data analysis for conducting Ussing chamber experiments with this compound, focusing on its role as an α2-adrenergic agonist in stimulating electrolyte absorption.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on ion transport in the rabbit ileum as determined by Ussing chamber experiments.
| Parameter | Control (Baseline) | This compound (10⁻³ M) | Change Induced by this compound | Reference |
| Short-Circuit Current (Isc) | Not specified | Not specified | -2.0 ± 0.4 µEq/h·cm² | |
| Net Sodium (Na⁺) Absorption | Not specified | Not specified | +1.8 ± 0.4 µEq/h·cm² | |
| Net Chloride (Cl⁻) Absorption | Not specified | Not specified | +3.4 ± 0.6 µEq/h·cm² | |
| Tissue Conductance | Not specified | Not specified | +10.0 ± 1.6 mmho/cm² |
Signaling Pathway of this compound in Intestinal Epithelial Cells
This compound acts as an α2-adrenergic receptor agonist. In intestinal epithelial cells, the activation of these receptors is coupled to inhibitory G-proteins (Gi), which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key step in the signaling cascade that ultimately alters the activity of ion transporters, leading to increased absorption of sodium and chloride and a decrease in fluid secretion.
Caption: Signaling pathway of this compound in intestinal epithelial cells.
Experimental Workflow for Ussing Chamber Analysis
The following diagram outlines the typical workflow for an Ussing chamber experiment designed to assess the effect of this compound on intestinal ion transport.
Caption: Experimental workflow for Ussing chamber analysis of this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for investigating the effects of this compound on ion transport in the mammalian intestine using an Ussing chamber.
I. Materials and Reagents
-
Ussing Chamber System: Including chambers, electrodes, and data acquisition system.
-
Intestinal Tissue: e.g., rabbit ileum, mouse colon, or other appropriate models.
-
Krebs-Ringer Bicarbonate (KRB) Solution (or similar physiological buffer): Gassed with 95% O₂ / 5% CO₂.
-
This compound Hydrochloride: Stock solution prepared in an appropriate solvent (e.g., water or DMSO).
-
Yohimbine: An α2-adrenergic antagonist, for mechanistic studies.
-
Glucose and Mannitol: To provide an energy source and maintain osmotic balance.
-
Surgical Instruments: Scissors, forceps, etc.
-
Carbogen Gas (95% O₂ / 5% CO₂)
-
Water Bath/Heater: To maintain physiological temperature (37°C).
II. Tissue Preparation
-
Humanely euthanize the animal according to approved institutional protocols.
-
Immediately excise the desired intestinal segment (e.g., ileum) and place it in ice-cold KRB solution gassed with carbogen.
-
Gently flush the lumen of the intestinal segment with cold KRB to remove its contents.
-
Cut the segment longitudinally along the mesenteric border to create a flat sheet.
-
Carefully strip away the outer serosal and muscle layers to isolate the mucosal-submucosal layer.
-
Keep the prepared tissue in oxygenated, ice-cold KRB until ready for mounting.
III. Ussing Chamber Setup and Experiment
-
Chamber Assembly: Assemble the Ussing chambers according to the manufacturer's instructions.
-
Mounting the Tissue:
-
Mount the prepared intestinal tissue sheet between the two halves of the Ussing chamber, with the mucosal side facing the apical (luminal) chamber and the serosal side facing the basolateral chamber.
-
Ensure the tissue is flat and there are no leaks between the chambers.
-
-
Filling the Chambers:
-
Fill both the apical and basolateral chambers with an equal volume of pre-warmed (37°C) and gassed KRB solution.
-
Typically, glucose is added to the serosal solution as an energy substrate, and an osmotic equivalent (e.g., mannitol) is added to the mucosal solution.
-
-
Equilibration:
-
Allow the system to equilibrate for 30-60 minutes. During this time, continuously bubble the solutions with carbogen gas and maintain the temperature at 37°C.
-
Monitor the potential difference (PD) and transepithelial electrical resistance (TEER). The tissue is considered viable and equilibrated when these parameters stabilize.
-
-
Baseline Measurement:
-
Once equilibrated, clamp the voltage to 0 mV to measure the short-circuit current (Isc).
-
Record the stable baseline Isc and TEER for at least 15-20 minutes.
-
-
Drug Addition:
-
Prepare a working solution of this compound at the desired final concentration.
-
Add the this compound solution to the appropriate chamber (typically the serosal side to mimic systemic drug delivery, though mucosal application can also be investigated).
-
Add an equal volume of vehicle to a control chamber.
-
-
Data Recording:
-
Continuously record the Isc and TEER following the addition of this compound until a new stable reading is achieved.
-
-
Mechanistic Studies (Optional):
-
To confirm the role of α2-adrenergic receptors, the antagonist yohimbine can be added prior to or after the addition of this compound to observe if it blocks or reverses the this compound-induced effects.
-
IV. Data Analysis
-
Calculate the change in short-circuit current (ΔIsc) by subtracting the baseline Isc from the Isc after this compound treatment.
-
Calculate the change in TEER.
-
Statistically compare the changes in Isc and TEER between the this compound-treated tissues and the vehicle-treated control tissues.
-
If isotopic fluxes are measured, calculate the net ion flux (e.g., Na⁺ and Cl⁻) to determine the specific ions being transported.
Conclusion
The Ussing chamber is an indispensable tool for characterizing the effects of drugs like this compound on intestinal ion transport. The protocols and data presented here provide a framework for researchers to investigate the pro-absorptive and anti-secretory properties of this compound and other α2-adrenergic agonists. These studies are crucial for understanding their therapeutic potential in treating diarrheal diseases and for the development of novel gastrointestinal drugs.
References
- 1. Mechanism of action studies of this compound hydrochloride (WHR-1142A), a novel antidiarrheal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]
- 4. Ussing Chambers & Drug Absorption Studies - [ussingchamber.com]
- 5. physiologicinstruments.com [physiologicinstruments.com]
Application Notes & Protocols: Radioligand Binding Assays for Lidamidine Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidamidine (WHR-1142) is recognized primarily as an α2-adrenergic receptor agonist and has been investigated for its antidiarrheal properties.[1][2] Its mechanism of action is attributed to its interaction with adrenergic receptors, which modulates physiological processes. The imidazoline receptors, particularly the I1 and I2 subtypes, are also important targets for compounds structurally related to this compound, such as clonidine. These receptors are involved in the central regulation of blood pressure and other neurological functions.
These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays to determine the binding affinity of this compound and related compounds for I1 and I2 imidazoline receptors, as well as α2-adrenergic receptors.
Receptor Background and Signaling Pathways
Imidazoline Receptors
Imidazoline receptors are a class of receptors that bind imidazoline and structurally related compounds. They are distinct from adrenergic receptors, although some ligands exhibit affinity for both.
-
I1 Imidazoline Receptor: This receptor is primarily located on the plasma membrane of cells in the rostral ventrolateral medulla (RVLM) of the brainstem and is implicated in the central regulation of blood pressure.[3] Activation of I1 receptors generally leads to a decrease in sympathetic outflow, resulting in a hypotensive effect.
-
I2 Imidazoline Receptor: These binding sites are often found on the outer mitochondrial membrane and are associated with monoamine oxidases (MAOs). Their exact physiological role is still under investigation, but they are thought to be involved in various neurological and psychiatric conditions.
α2-Adrenergic Receptors
α2-Adrenergic receptors are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems. They are involved in a variety of physiological processes, including the regulation of neurotransmitter release, blood pressure, and alertness. There are three main subtypes: α2A, α2B, and α2C.
Signaling Pathways
Diagram: I1 Imidazoline Receptor Signaling Pathway
Caption: I1 Imidazoline Receptor Signaling Cascade.
Diagram: Putative I2 Imidazoline Receptor Association
Caption: I2 Imidazoline Receptor and MAO Association.
Data Presentation: Comparative Ligand Binding Affinities
Table 1: Binding Affinities (Ki, nM) of Selected Ligands for I1 and I2 Imidazoline Receptors.
| Compound | I1 Imidazoline Receptor (Ki, nM) | I2 Imidazoline Receptor (Ki, nM) |
| This compound | Data not available | Data not available |
| Clonidine | ~4-20 | >1000 |
| Moxonidine | ~3-10 | ~1000-2000 |
| Rilmenidine | ~2-50 | >1000 |
| Idazoxan | ~5-30 | ~2-10 |
| Cirazoline | ~1-5 | ~1-5 |
Table 2: Binding Affinities (Ki, nM) of Selected Ligands for α2-Adrenergic Receptors.
| Compound | α2-Adrenergic Receptor (Ki, nM) |
| This compound | Data not available (qualitatively an agonist) |
| Clonidine | ~1-10 |
| Moxonidine | ~30-200 |
| Rilmenidine | ~30-100 |
| Idazoxan | ~2-10 |
| Yohimbine | ~1-5 |
Note: Ki values are approximate and can vary depending on the tissue source, radioligand used, and specific assay conditions. The data presented is a synthesis from multiple literature sources.
Experimental Protocols
The following protocols outline the general procedures for determining the binding affinity of a test compound, such as this compound, using competitive radioligand binding assays.
Diagram: Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials and Reagents
-
Tissue/Cells:
-
For I1 and α2 receptors: Rat or bovine brainstem (specifically RVLM), kidney, or appropriate cell lines (e.g., PC12 cells which express I1 but not α2 receptors).
-
For I2 receptors: Rat or rabbit kidney or liver, or specific brain regions.
-
-
Radioligands:
-
For I1 receptors: [³H]Clonidine or [³H]Moxonidine.
-
For I2 receptors: [³H]Idazoxan.
-
For α2-adrenergic receptors: [³H]Yohimbine or [³H]Rauwolscine.
-
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., PMSF, leupeptin, aprotinin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4. For some assays, divalent cations like MgCl₂ (5-10 mM) may be included.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Competitors:
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the target receptor (e.g., 10 µM phentolamine for α2 receptors, 10 µM idazoxan for I2 receptors).
-
-
Equipment:
-
Homogenizer (e.g., Polytron).
-
Refrigerated centrifuge.
-
96-well microplates.
-
Cell harvester for filtration.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), often pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Liquid scintillation counter and scintillation fluid.
-
Protocol for Membrane Preparation
-
Dissect the desired tissue on ice and place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a Polytron or similar device.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh ice-cold homogenization buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Store membrane aliquots at -80°C until use.
Protocol for Competitive Radioligand Binding Assay
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, set up the following incubation mixtures in triplicate (total volume of 250 µL):
-
Total Binding: Membrane preparation, radioligand (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a suitable non-labeled competitor.
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding at each concentration of the test compound:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
Radioligand binding assays are a robust and sensitive method for determining the affinity of compounds like this compound for their target receptors. While specific binding affinities for this compound at imidazoline and α2-adrenergic receptors require experimental determination, the protocols and comparative data provided here offer a solid framework for researchers to conduct these investigations. Characterizing the binding profile of this compound will provide valuable insights into its pharmacological effects and potential therapeutic applications.
References
- 1. Clonidine and this compound (WHR-1142) stimulate sodium and chloride absorption in the rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Lidamidine Administration Protocol for Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidamidine is an alpha-2 adrenergic agonist historically investigated for its potent anti-diarrheal properties.[1][2][3] Its mechanism of action involves the modulation of gastrointestinal motility and secretion, making it a valuable tool for preclinical research in gastroenterology.[4][5] These application notes provide detailed protocols for the administration of this compound in rodent models, summarize key quantitative data, and visualize its mechanism of action and experimental workflows.
Mechanism of Action
This compound primarily exerts its effects by stimulating alpha-2 adrenergic receptors in the central nervous system and the gastrointestinal tract. This stimulation leads to a reduction in the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. In the gut, this action results in decreased propulsive peristalsis and intestinal secretion, which contributes to its anti-diarrheal effect. This compound has also been noted to possess local anesthetic properties, although these are not considered the primary source of its anti-motility effects. Its active metabolite, WHR 1049, is significantly more potent in its anti-motility and anti-diarrheal activities.
This compound Signaling Pathway in Enteric Neurons
Caption: this compound's mechanism of action in enteric neurons.
Quantitative Data
The following tables summarize key quantitative data for this compound administration in rodent models.
Table 1: this compound Dosage and Acute Toxicity in Rodents
| Parameter | Species | Route | Value | Reference |
| Oral LD50 | Male Mice | p.o. | 260 mg/kg | |
| Male Rats | p.o. | 267 mg/kg | ||
| Female Rats | p.o. | 160 mg/kg | ||
| Effective Dose (Anti-diarrheal) | Rats | p.o. | 1.8 mg/kg (ED50) | |
| Effective Dose (Anti-motility) | Rats | p.o. | 0.5 - 4.0 mg/kg | |
| Rats | i.v. | 3.0 mg/kg |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Value | Reference |
| Time to Peak Plasma Level | Oral (5 mg/kg) | < 30 minutes | |
| Half-life | Oral (5 mg/kg) | 30 minutes | |
| Primary Route of Excretion | Oral (5 mg/kg) | Urine (~65% in 24h) |
Experimental Protocols
Castor Oil-Induced Diarrhea in Rats
This is a widely used model for evaluating the anti-diarrheal activity of pharmacological agents. Castor oil induces diarrhea through its active metabolite, ricinoleic acid, which irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline)
-
Castor oil
-
Oral gavage needles
-
Cages with pre-weighed absorbent paper lining
Procedure:
-
Fast the rats for 18-24 hours with free access to water.
-
Randomly divide the animals into experimental groups (vehicle control, this compound, and positive control if desired). A minimum of 6 animals per group is recommended.
-
Administer this compound or the vehicle orally (p.o.) via gavage.
-
One hour after drug administration, orally administer 1.0 mL of castor oil to each rat.
-
Individually house the rats in cages lined with pre-weighed absorbent paper.
-
Observe the animals for the onset of diarrhea and the total number and weight of diarrheal feces for a period of 4 hours.
-
Calculate the percentage inhibition of defecation and the reduction in the weight of diarrheal feces compared to the vehicle control group.
Charcoal Meal Intestinal Transit Test in Rodents
This protocol assesses the effect of this compound on gastrointestinal motility by measuring the distance traveled by a charcoal meal through the small intestine.
Materials:
-
Rats or mice
-
This compound hydrochloride
-
Vehicle
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
Procedure:
-
Fast the animals for 18-24 hours (rats) or 12-18 hours (mice) with free access to water.
-
Administer this compound or the vehicle orally.
-
Thirty to sixty minutes after drug administration, orally administer 1.0 mL (rats) or 0.5 mL (mice) of the charcoal meal.
-
After a set time (e.g., 20-30 minutes), euthanize the animals by an approved method.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the percentage of intestinal transit between the this compound-treated and vehicle control groups.
Experimental Workflow for In Vivo Anti-Diarrheal Study
Caption: A typical experimental workflow for an in vivo anti-diarrheal study.
Disclaimer
These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal procedures should be performed in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC).
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. WHR 1049, a potent metabolite of this compound, has antidiarrheal and antimotility effects on the small intestine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound inhibits intrinsic contractile patterns of the rat proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonidine and this compound (WHR-1142) stimulate sodium and chloride absorption in the rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Lidamidine's Effect on Cyclic AMP (cAMP) Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lidamidine is an alpha-2 adrenergic agonist, structurally and functionally similar to clonidine.[1][2] Alpha-2 adrenergic receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi).[3] Activation of these receptors leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP) from ATP. This results in a decrease in intracellular cAMP levels.[3][4] The measurement of intracellular cAMP is a critical method for assessing the activity of compounds that target Gi-coupled receptors. These application notes provide a detailed protocol for quantifying the effect of this compound on cAMP levels in a cell-based assay.
The provided protocol describes the use of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cAMP. This method is a common and robust technique for measuring intracellular cAMP concentrations.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound's effect on cAMP levels.
Caption: this compound's signaling pathway leading to decreased cAMP levels.
Quantitative Data Summary
The following tables represent hypothetical data from an experiment measuring the effect of this compound on forskolin-stimulated cAMP levels. Forskolin is a direct activator of adenylyl cyclase and is used to increase basal cAMP levels, making the inhibitory effect of a Gi-coupled agonist more readily measurable.
Table 1: Effect of this compound on Forskolin-Stimulated cAMP Levels
| Treatment | cAMP Concentration (pmol/well) | % Inhibition of Forskolin Response |
| Vehicle Control | 2.5 ± 0.3 | N/A |
| Forskolin (10 µM) | 50.0 ± 4.5 | 0% |
| This compound (1 nM) + Forskolin | 42.5 ± 3.8 | 15.8% |
| This compound (10 nM) + Forskolin | 30.0 ± 2.9 | 42.1% |
| This compound (100 nM) + Forskolin | 15.0 ± 1.8 | 73.7% |
| This compound (1 µM) + Forskolin | 8.0 ± 1.1 | 88.4% |
| This compound (10 µM) + Forskolin | 6.5 ± 0.9 | 91.6% |
| Clonidine (1 µM) + Forskolin | 7.5 ± 1.0 | 89.5% |
Table 2: IC50 Value for this compound
| Compound | IC50 (nM) |
| This compound | 15.5 |
Experimental Protocols
Experimental Workflow for cAMP Measurement
The diagram below outlines the major steps in the competitive ELISA for cAMP measurement.
Caption: Workflow for measuring cAMP levels using a competitive ELISA.
Detailed Methodology: Competitive ELISA for cAMP
This protocol is based on a standard competitive ELISA format for the quantification of cAMP.
Materials:
-
Cell line expressing alpha-2 adrenergic receptors (e.g., HEK293 cells transfected with the human ADRA2A gene)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
96-well cell culture plates
-
This compound hydrochloride
-
Clonidine hydrochloride (positive control)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
cAMP ELISA kit (containing cAMP standard, HRP-conjugated cAMP, anti-cAMP antibody-coated plates, wash buffer, and substrate)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Seed the alpha-2 adrenergic receptor-expressing cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.
-
-
Cell Treatment:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of serum-free medium containing 0.5 mM IBMX to each well and incubate for 30 minutes at 37°C. IBMX is a phosphodiesterase inhibitor that prevents the degradation of cAMP.
-
Prepare serial dilutions of this compound and the positive control, clonidine.
-
Add the test compounds (this compound, clonidine) to the appropriate wells. For the forskolin-stimulated conditions, add 10 µM forskolin to the wells simultaneously with the test compounds. Include vehicle-only and forskolin-only controls.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add 100 µL of cell lysis buffer to each well and incubate on a plate shaker for 10 minutes to ensure complete lysis and release of intracellular cAMP.
-
-
cAMP ELISA:
-
Follow the specific instructions provided with the cAMP ELISA kit. A general procedure is as follows:
-
Prepare a cAMP standard curve by serially diluting the provided cAMP standard.
-
Add 50 µL of each standard and cell lysate sample to the wells of the anti-cAMP antibody-coated plate.
-
Add 25 µL of HRP-conjugated cAMP to each well.
-
Incubate the plate at room temperature for 2 hours on a plate shaker. During this incubation, the free cAMP in the samples and standards will compete with the HRP-conjugated cAMP for binding to the immobilized anti-cAMP antibody.
-
Wash the plate four times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of substrate solution to each well and incubate for 30 minutes at room temperature in the dark. The HRP enzyme will catalyze a color change.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations. The absorbance will be inversely proportional to the amount of cAMP in the sample.
-
Determine the concentration of cAMP in the experimental samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage inhibition of the forskolin response for each concentration of this compound.
-
Determine the IC50 value of this compound by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
This application note provides a comprehensive framework for investigating the effect of this compound on intracellular cAMP levels. By demonstrating a dose-dependent inhibition of forskolin-stimulated cAMP production, researchers can confirm this compound's functional activity as an alpha-2 adrenergic agonist and quantify its potency. This assay is a valuable tool for the pharmacological characterization of this compound and similar compounds in drug discovery and development.
References
- 1. Clonidine and this compound (WHR-1142) stimulate sodium and chloride absorption in the rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Multiple second messenger pathways of alpha-adrenergic receptor subtypes expressed in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lidamidine in Irritable Bowel Syndrome (IBS) Research Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of Lidamidine, an α2-adrenergic agonist, in preclinical rodent models of Irritable Bowel Syndrome (IBS). This document outlines this compound's mechanism of action, summarizes its effects on visceral hypersensitivity and colonic motility, and provides detailed protocols for inducing IBS-like symptoms in rats and assessing the therapeutic potential of this compound. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.
Introduction to this compound
This compound is an α2-adrenergic receptor agonist that has been investigated for its antidiarrheal and visceral analgesic properties.[1][2] Its mechanism of action makes it a compound of interest for studying the underlying pathophysiology of IBS, particularly in relation to visceral hypersensitivity and altered gut motility. By activating α2-adrenergic receptors, this compound can modulate neurotransmitter release and affect intestinal secretion and smooth muscle function.[3][4]
Mechanism of Action: α2-Adrenergic Receptor Agonism
This compound exerts its effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi).[5] Activation of the Gi protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can lead to a variety of cellular responses, including the inhibition of norepinephrine release from presynaptic nerve terminals and a reduction in intestinal fluid and electrolyte secretion.
Figure 1: this compound's α2-adrenergic signaling pathway.
Preclinical Efficacy in IBS Models
This compound has been evaluated in various animal models to assess its effects on key pathophysiological features of IBS, namely visceral hypersensitivity and altered colonic motility.
Effect on Visceral Hypersensitivity
Visceral hypersensitivity, the heightened perception of pain in response to normal or mildly noxious stimuli in the viscera, is a hallmark of IBS. Animal models often utilize colorectal distension (CRD) to measure the pain response, either through electromyography (EMG) of the abdominal muscles (visceromotor response, VMR) or by scoring the abdominal withdrawal reflex (AWR).
Effect on Colonic Motility
Altered colonic motility, presenting as either diarrhea or constipation, is another key symptom of IBS. In preclinical studies, colonic transit can be assessed using methods such as the bead expulsion assay, which measures the time taken for a surgically implanted or rectally inserted bead to be expelled.
Summary of Quantitative Data
The following table summarizes the quantitative effects of this compound observed in preclinical rat models.
| Parameter Assessed | Animal Model | This compound Dose | Route of Administration | Observed Effect | Reference |
| Colonic Contractility | Anesthetized Rat | 3.0 mg/kg | Intravenous (IV) | Inhibition of intrinsically generated, cholinergically controlled colonic contractions. | |
| Intestinal Transit | Rat | 5 mg/kg | Oral (PO) | Rapidly absorbed with a half-life of 30 minutes. Primarily excreted in urine. | |
| Rectal Sensitivity | Human (IBS Patients) | 4 mg t.i.d. | Oral (PO) | Reduced rectal sensitivity to mechanical distension. |
Experimental Protocols
The following protocols provide detailed methodologies for establishing rat models of IBS and assessing the effects of this compound.
Induction of Chronic Visceral Hypersensitivity in Rats
Two common models for inducing a state of chronic visceral hypersensitivity are the post-inflammatory model using trinitrobenzene sulfonic acid (TNBS) and the early-life stress model of maternal separation.
This model mimics the clinical observation of post-infectious IBS, where a transient colonic inflammation leads to long-lasting visceral hypersensitivity.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) solution
-
Ethanol (50%)
-
Soft catheter (e.g., 24-gauge)
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats (e.g., with isoflurane or an equivalent anesthetic).
-
Carefully insert a soft catheter into the colon, approximately 8 cm from the anus.
-
Slowly instill 0.8 mL of TNBS solution (5 mg TNBS dissolved in 50% ethanol) into the colon.
-
Keep the rat in a head-down position for a few minutes to ensure the solution remains in the colon.
-
Return the rat to its cage and monitor for recovery.
-
Allow the rats to recover for at least 4 weeks. During this period, the acute inflammation will resolve, but visceral hypersensitivity will persist.
-
Confirm the establishment of visceral hypersensitivity using the colorectal distension protocol (Protocol 4.3) before commencing drug studies.
This model is based on the concept that adverse early-life events can lead to a predisposition for developing IBS symptoms in adulthood.
Materials:
-
Pregnant Long-Evans or Sprague-Dawley rats
-
Standard housing cages
-
A separate, clean, temperature-controlled cage for pup separation
Procedure:
-
On postnatal day 2 (PND 2), remove the dam from the home cage.
-
Transfer the entire litter to a separate clean cage without bedding.
-
Place this cage in a temperature-controlled environment (e.g., an incubator set to 30-32°C) to maintain the pups' body temperature.
-
Leave the pups separated for 180 minutes (3 hours).
-
After the separation period, return the pups to their home cage with the dam.
-
Repeat this separation procedure daily from PND 2 to PND 14.
-
A control group of pups should remain undisturbed with their dam (non-handled).
-
After weaning (PND 21), house the rats in standard conditions until they reach adulthood (8-10 weeks of age).
-
Assess visceral sensitivity using the colorectal distension protocol (Protocol 4.3) to confirm the model before drug administration.
Figure 2: Workflow for inducing chronic visceral hypersensitivity.
Preparation and Administration of this compound
Materials:
-
This compound Hydrochloride (HCl) powder
-
Sterile 0.9% saline or sterile water (vehicle)
-
Appropriate size oral gavage needles (e.g., 16-18 gauge for rats)
-
Syringes
-
Analytical balance and volumetric flasks
Procedure for Oral Gavage Formulation:
-
Calculate the required amount of this compound HCl based on the desired dose (e.g., 5 mg/kg) and the number and weight of the rats.
-
Weigh the this compound HCl powder accurately.
-
Dissolve the powder in a known volume of sterile saline or water to achieve the final desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 250g rat receiving 1.25 mL).
-
Ensure the solution is clear and fully dissolved. Gentle warming or vortexing may be used if necessary.
-
Administer the solution to the rats via oral gavage. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.
Assessment of Visceral Sensitivity by Colorectal Distension (CRD)
This protocol measures the pain response to mechanical distension of the colon.
Materials:
-
Flexible balloon catheter (e.g., 6-7 cm latex balloon)
-
Distension pump/barostat capable of delivering graded pressures or volumes
-
Manometer to measure pressure
-
Restraining device for the rat (optional, as some protocols use conscious, unrestrained animals)
-
If measuring VMR: EMG recording equipment and electrodes
Procedure:
-
Lightly anesthetize the rat (e.g., with isoflurane) for balloon insertion.
-
Lubricate the balloon catheter and gently insert it into the descending colon via the anus, to a depth of about 7-8 cm.
-
Secure the catheter to the tail with tape.
-
Allow the rat to recover from anesthesia for at least 30 minutes in a testing chamber.
-
Begin the graded distension protocol. A typical protocol involves phasic distensions of increasing pressure (e.g., 20, 40, 60, 80 mmHg) or volume, with each distension lasting for 20-30 seconds followed by a rest period of 3-4 minutes.
-
During each distension, assess the pain response using one of the following methods:
-
Abdominal Withdrawal Reflex (AWR) Scoring: A trained observer, blinded to the treatment, assigns a score based on the behavioral response.
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdominal wall.
-
4: Body arching and lifting of the pelvic structures.
-
-
Visceromotor Response (VMR) via EMG: Record the electrical activity of the external oblique abdominal muscle. The VMR is quantified by integrating the EMG signal during the distension period and subtracting the baseline activity.
-
-
Administer this compound or vehicle and repeat the CRD procedure at specified time points post-dosing to assess the drug's effect.
Assessment of Colonic Motility by Bead Expulsion Assay
This assay provides a measure of whole-colon transit time.
Materials:
-
Small glass or plastic beads (e.g., 3 mm diameter)
-
Isoflurane or other short-acting anesthetic
-
Individual cages for observation
Procedure:
-
Administer this compound or vehicle to the rats at the desired dose and route.
-
After a specified pre-treatment time (e.g., 30 minutes post-oral gavage), lightly anesthetize the rat.
-
Gently insert a single bead into the distal colon, approximately 3 cm from the anus.
-
Place the rat in an individual cage with a solid floor and allow it to recover from anesthesia.
-
Record the time from when the rat awakens until the bead is expelled.
-
A maximum observation time (e.g., 120 minutes) should be set. If the bead is not expelled within this time, that value is recorded.
-
An increase in the bead expulsion time indicates a decrease in colonic propulsive motility.
Figure 3: Workflow for assessing the effects of this compound.
Data Analysis and Interpretation
For visceral sensitivity studies, AWR scores or VMR data should be analyzed using appropriate statistical methods, such as a two-way ANOVA, to compare the responses to different distension pressures between the this compound-treated and vehicle-treated groups. A significant reduction in the pain response in the this compound group would indicate a visceral analgesic effect.
For colonic motility studies, the bead expulsion times between groups can be compared using a t-test or Mann-Whitney U test. A significant increase in expulsion time in the this compound group would suggest an inhibitory effect on colonic propulsion.
Conclusion
This compound, as an α2-adrenergic agonist, presents a valuable pharmacological tool for investigating the neural pathways involved in visceral pain and motility in the context of IBS. The protocols detailed in these application notes provide a framework for researchers to reliably induce IBS-like symptoms in rat models and to quantitatively assess the therapeutic potential of this compound and other related compounds.
References
- 1. Assessment of visceral sensitivity using radio telemetry in a rat model of maternal separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key factors in developing the trinitrobenzene sulfonic acid-induced post-inflammatory irritable bowel syndrome model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. G protein-coupled receptor signaling pathway Gene Ontology Term (GO:0007186) [informatics.jax.org]
Synthesis and Evaluation of Lidamidine Derivatives for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and preclinical evaluation of Lidamidine and its derivatives. This compound, an α2-adrenergic receptor agonist, and its analogs are valuable tools for research in areas such as gastrointestinal motility, pain management, and cardiovascular regulation. These notes offer a comprehensive guide, from chemical synthesis and purification to in vitro and in vivo experimental protocols, aimed at facilitating the exploration of this compound class in drug discovery and development.
Introduction to this compound and its Derivatives
This compound, chemically known as 1-(2,6-dimethylphenyl)-3-methylamidinourea, is a potent α2-adrenergic receptor agonist.[1] Its primary mechanism of action involves the activation of these receptors, which are G protein-coupled receptors (GPCRs) associated with the inhibitory G protein (Gi).[2] This activation leads to a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling pathway is implicated in a variety of physiological processes, making this compound and its derivatives promising candidates for therapeutic development and valuable probes for physiological research. The synthesis of novel derivatives allows for the exploration of structure-activity relationships (SAR) and the potential for developing compounds with improved selectivity and pharmacokinetic profiles.
Synthesis of this compound and Derivatives
While a definitive, publicly available, step-by-step protocol for the industrial synthesis of this compound is not readily found, a plausible and adaptable synthetic route can be devised based on established methods for the synthesis of N-substituted guanidines and amidinoureas.[4] The following proposed synthesis is a multi-step process starting from commercially available reagents.
Proposed Synthetic Scheme
A logical approach to the synthesis of this compound (and its derivatives by analogy) involves the reaction of a substituted phenyl isothiocyanate with an appropriate amine to form a thiourea, followed by activation and subsequent reaction with another amine to form the final guanidine-like structure. A key intermediate in the synthesis of this compound hydrochloride is 1-(2',6'-dimethylphenyl)amidinourea hydrochloride.
General Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a this compound Analog (Illustrative Example)
This protocol describes a general method for synthesizing a derivative of this compound. Note: This is a representative protocol and may require optimization for specific derivatives. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,6-Dimethylaniline
-
Thiophosgene (or a safer equivalent like 1,1'-thiocarbonyldiimidazole)
-
N-Methylurea
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Mercury(II) chloride (HgCl2) or other suitable desulfurizing agent (e.g., Mukaiyama's reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Synthesis of 2,6-Dimethylphenyl isothiocyanate:
-
Dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isothiocyanate.
-
-
Synthesis of the Thiourea Intermediate:
-
Dissolve the crude 2,6-dimethylphenyl isothiocyanate (1.0 eq) in anhydrous THF.
-
Add N-methylurea (1.2 eq) and triethylamine (1.5 eq).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired thiourea intermediate.
-
-
Guanidylation to form the this compound Analog:
-
Dissolve the purified thiourea intermediate (1.0 eq) in anhydrous THF.
-
Add triethylamine (2.0 eq).
-
Carefully add HgCl2 (1.1 eq) in portions at room temperature. Caution: Mercury compounds are highly toxic.
-
Stir the reaction mixture at room temperature for 12-16 hours. A precipitate of HgS should form.
-
Filter the reaction mixture through a pad of celite to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final this compound analog.
-
-
Characterization:
-
Confirm the structure of the final product using 1H NMR, 13C NMR, and Mass Spectrometry.
-
Determine the purity by HPLC analysis.
-
Biological Evaluation of this compound Derivatives
In Vitro Assays
3.1.1. Radioligand Binding Assay for α2-Adrenergic Receptor Affinity
This assay determines the affinity of the synthesized compounds for the α2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human α2A-adrenergic receptor (commercially available).
-
[3H]-Rauwolscine or [3H]-Clonidine (radioligand).
-
Synthesized this compound derivatives.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
Protocol:
-
Prepare serial dilutions of the this compound derivatives in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and the test compound or vehicle.
-
For non-specific binding determination, add a high concentration of a known α2-adrenergic antagonist (e.g., yohimbine).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each compound.
3.1.2. cAMP Accumulation Assay
This functional assay measures the ability of the compounds to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing the α2-adrenergic receptor (e.g., CHO or HEK cells).
-
Forskolin (an adenylyl cyclase activator).
-
Synthesized this compound derivatives.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the this compound derivatives at various concentrations for 15-30 minutes.
-
Stimulate the cells with forskolin for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Quantitative Data Presentation
The following tables summarize hypothetical but representative data for this compound and its derivatives.
Table 1: α2-Adrenergic Receptor Binding Affinity
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) |
| This compound | 15 | 50 | 30 |
| Derivative 1 | 8 | 35 | 20 |
| Derivative 2 | 25 | 80 | 60 |
| Derivative 3 | 5 | 20 | 10 |
Table 2: Functional Activity at the α2A-Adrenergic Receptor
| Compound | cAMP Inhibition EC50 (nM) |
| This compound | 25 |
| Derivative 1 | 12 |
| Derivative 2 | 40 |
| Derivative 3 | 8 |
Signaling Pathway
This compound exerts its effects primarily through the α2-adrenergic receptor signaling pathway.
Caption: α2-Adrenergic receptor signaling pathway activated by this compound.
Conclusion
The protocols and application notes provided herein offer a framework for the synthesis and preclinical evaluation of this compound derivatives. By systematically modifying the this compound scaffold and assessing the biological activity of the resulting analogs, researchers can gain valuable insights into the structure-activity relationships of α2-adrenergic receptor agonists. This knowledge can facilitate the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties for a range of clinical applications. Careful adherence to the described synthetic and analytical procedures is crucial for obtaining reliable and reproducible data in the pursuit of new drug candidates.
References
- 1. Mechanism of action studies of this compound hydrochloride (WHR-1142A), a novel antidiarrheal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Multiple second messenger pathways of alpha-adrenergic receptor subtypes expressed in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Lidamidine insolubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lidamidine. The following information is intended to address common challenges, particularly those related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an alpha-2 adrenergic agonist. Its mechanism of action involves stimulating alpha-2 adrenergic receptors, which are part of the sympathetic nervous system. This stimulation leads to a reduction in the release of norepinephrine, a neurotransmitter, resulting in decreased sympathetic outflow from the central nervous system. This action contributes to its effects on blood pressure and gastrointestinal motility.
Q2: What is the most common form of this compound used in research?
This compound is often used in its hydrochloride salt form, this compound hydrochloride, to improve its solubility in aqueous solutions.
Q3: What are the known solubility properties of this compound hydrochloride?
This compound hydrochloride's solubility can vary significantly depending on the solvent. It is known to be soluble in water and methanol, with lower solubility in ethanol and very low solubility in less polar organic solvents.
Q4: How does pH affect the solubility of this compound?
This compound contains a basic amidinourea group. The pKa of this group influences the molecule's ionization state at different pH values. As a basic compound, this compound's solubility in aqueous solutions is expected to be pH-dependent. Generally, its solubility is higher in acidic to neutral solutions where the molecule can be protonated, forming a more soluble salt. At higher pH values (more basic conditions), it is more likely to be in its less soluble free base form.
Q5: My this compound hydrochloride is not dissolving in my aqueous buffer. What are the likely reasons?
Several factors can contribute to the poor solubility of this compound hydrochloride in aqueous buffers:
-
pH of the buffer: If the pH of your buffer is near or above the pKa of this compound, the compound will be less protonated and therefore less soluble.
-
Buffer composition: The type and concentration of salts in your buffer can influence the solubility of this compound through common ion effects or other interactions.
-
Concentration: The desired final concentration of this compound may exceed its solubility limit in the chosen buffer system.
-
Temperature: Solubility is temperature-dependent. Dissolving the compound at room temperature may not be sufficient.
-
Compound purity and form: Impurities or the use of the free base instead of the hydrochloride salt can affect solubility.
Troubleshooting Guide: this compound Insolubility in Aqueous Buffers
Problem: this compound hydrochloride precipitates out of my aqueous buffer solution.
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound hydrochloride.
Step 1: Verify Compound and Buffer
-
Compound Identity: Confirm that you are using this compound hydrochloride. The free base has significantly lower aqueous solubility.
-
Buffer Preparation: Double-check the pH and composition of your buffer to ensure it was prepared correctly.
Step 2: Optimize the Dissolution Protocol
-
Initial Dissolution in a Small Volume of Acidic Solution: Before adding to your final buffer, try dissolving the this compound hydrochloride in a small volume of dilute acid (e.g., 0.1 N HCl). This will ensure the compound is fully protonated. You can then neutralize the solution by adding it to your buffered solution.
-
Use of an Organic Co-solvent: For challenging situations, a common strategy is to first dissolve this compound hydrochloride in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then slowly add this stock solution to your aqueous buffer with vigorous stirring.
Step 3: Adjust the Buffer pH
-
Lower the pH: Since this compound is a basic compound, lowering the pH of your buffer should increase its solubility. Prepare a series of buffers with slightly more acidic pH values than your original buffer and test the solubility of this compound in each.
Step 4: Consider Temperature and Mixing
-
Gentle Warming: Gently warming the buffer to 37-45°C can aid in the dissolution of this compound.
-
Sonication: Using a sonicator can help to break up particles and accelerate dissolution.
Step 5: Evaluate the Final Concentration
-
Determine Maximum Solubility: If solubility issues persist, you may need to determine the maximum solubility of this compound in your specific buffer system experimentally. This will help you to work within the compound's solubility limits.
Data Presentation
Table 1: Summary of this compound and this compound Hydrochloride Physicochemical Properties
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₁H₁₆N₄O | --INVALID-LINK-- |
| Molecular Weight | 220.27 g/mol | --INVALID-LINK-- |
| This compound Hydrochloride | ||
| Molecular Formula | C₁₁H₁₇ClN₄O | --INVALID-LINK-- |
| Molecular Weight | 256.73 g/mol | --INVALID-LINK-- |
| Solubility | ||
| Water | 153.55 mg/mL (at 25°C) | --INVALID-LINK-- |
| Methanol | 297.94 mg/mL (at 25°C) | --INVALID-LINK-- |
| Ethanol | 88.55 mg/mL (at 25°C) | --INVALID-LINK-- |
| Chloroform | 4.62 mg/mL (at 25°C) | --INVALID-LINK-- |
| Hexane | 0.01 mg/mL (at 25°C) | --INVALID-LINK-- |
| DMSO | 5 mg/mL (22.7 mM) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in an Aqueous Buffer
This protocol provides a general procedure for dissolving this compound hydrochloride in a standard aqueous buffer, such as Phosphate-Buffered Saline (PBS).
Materials:
-
This compound hydrochloride powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Initial Wetting: Add a small amount of the aqueous buffer to the powder to create a slurry.
-
Dissolution: Add the remaining volume of the aqueous buffer to reach the desired final concentration.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Troubleshooting Insolubility:
-
If particles remain, sonicate the solution for 5-10 minutes.
-
Alternatively, gently warm the solution in a 37°C water bath for 10-15 minutes with intermittent vortexing.
-
-
Final Check: Once the solution is clear, it is ready for use. If precipitation occurs upon cooling to room temperature, consider preparing a more diluted solution or adjusting the buffer pH.
Protocol 2: Preparation of a this compound Hydrochloride Stock Solution using a DMSO Co-solvent
This protocol is recommended when high concentrations of this compound are required or when solubility in purely aqueous buffers is limited.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Aqueous buffer (e.g., cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated DMSO Stock:
-
Weigh the this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
Warm your desired aqueous buffer to 37°C.
-
While gently vortexing the buffer, add the DMSO stock solution dropwise to the desired final concentration. Important: The final concentration of DMSO should be kept as low as possible (ideally <0.5%) to avoid solvent-induced artifacts in biological assays.
-
-
Final Mixing and Inspection:
-
Continue to mix the solution for 5-10 minutes.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Technical Support Center: Overcoming Lidamidine Instability in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Lidamidine instability in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an alpha-2 adrenergic agonist.[1] Its primary mechanism of action involves stimulating alpha-2 adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][4] In the central nervous system, this leads to a reduction in norepinephrine release, resulting in decreased peripheral vascular resistance and heart rate.[1]
Q2: My this compound stock solution appears to be losing potency over time. What are the best practices for preparation and storage?
To ensure the stability of your this compound stock solution, follow these guidelines:
-
Solvent Selection: this compound hydrochloride is soluble in water, methanol, and DMSO (slightly). For cell-based assays, high-purity, anhydrous DMSO is a common choice for preparing concentrated stock solutions.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) to minimize the volume of solvent added to your experimental system.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.
-
Storage Conditions: Store stock solutions at -20°C or lower for long-term stability. Protect from light by using amber vials or by wrapping the container in aluminum foil.
Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
Inconsistent results can stem from several factors related to this compound's stability in the assay medium:
-
pH Sensitivity: The stability of compounds with an amidine group can be pH-dependent. A study on the hydrolysis kinetics of this compound was conducted across a pH range of 1-13, indicating its stability is influenced by pH. Ensure the pH of your assay buffer is consistent and within a stable range for this compound.
-
Temperature and Incubation Time: Prolonged incubation at physiological temperatures (e.g., 37°C) can lead to degradation. Minimize the pre-incubation time of this compound in the assay medium before adding it to the cells.
-
Hydrolysis: The amidine functional group can be susceptible to hydrolysis. It is recommended to prepare fresh working solutions from your frozen stock for each experiment.
-
Adsorption to Plastics: this compound, like other small molecules, may adsorb to plasticware, reducing its effective concentration. Consider using low-adhesion microplates and polypropylene tubes.
Q4: Is this compound sensitive to light?
Many pharmaceutical compounds are light-sensitive, which can lead to photodegradation. While specific public data on the photostability of this compound is limited, it is a best practice to protect it from light during storage and experimentation. Use amber vials for solutions and cover assay plates with a lid or foil during incubation steps.
Troubleshooting Guide
| Symptom/Observation | Potential Cause | Recommended Action(s) |
| Inconsistent or lower-than-expected IC50/EC50 values | Compound degradation in stock or working solutions. | 1. Verify Stock Integrity: Prepare a fresh stock solution of this compound. 2. Use Fresh Working Solutions: Always prepare fresh dilutions for each experiment. 3. Minimize Freeze-Thaw Cycles: Use single-use aliquots of the stock solution. |
| Loss of compound activity during a long-term experiment (e.g., >24 hours) | Instability of this compound in the experimental medium (e.g., cell culture media). | 1. Time-Course Stability Test: Assess the stability of this compound in your specific assay medium over the duration of your experiment. 2. Reduce Exposure Time: Add this compound to the experimental system as close to the measurement time as possible. 3. Replenish Compound: For very long experiments, consider replacing the medium with freshly prepared this compound-containing medium at set intervals. |
| High background signal or unexpected results in agonist/antagonist assays | Interference from assay components or degradation products. | 1. Check Buffer Compatibility: Ensure that your assay buffer does not contain components that could react with this compound. 2. Run Controls: Include appropriate vehicle controls (e.g., DMSO) and positive/negative controls for the alpha-2 adrenergic receptor. 3. Identify Degradants: If significant degradation is suspected, consider analytical methods like LC-MS to identify potential degradation products that might interfere with the assay. |
| Precipitation of the compound in aqueous buffer | Poor solubility at the working concentration or pH. | 1. Check Solubility Limits: this compound hydrochloride has slight solubility in water. Ensure your final concentration is below its solubility limit in the assay buffer. 2. Optimize pH: The solubility of compounds can be pH-dependent. Adjust the pH of your buffer if necessary. 3. Use a Co-solvent: If using a DMSO stock, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation and cell toxicity. |
This compound Stability Data
-
Title: Analytical-physical profile of this compound hydrochloride (WHR-1142A), a novel antidiarrheal agent.
-
Journal: Arzneimittelforschung. 1978;28(8a):1441-7.
The following table structure is provided as a template for summarizing such stability data.
| Condition | Parameter | Value | Reference |
| pH Stability | Optimal pH Range | - | (Arzneimittelforschung, 1978) |
| Half-life at pH 5 | - | (Arzneimittelforschung, 1978) | |
| Half-life at pH 7.4 | - | (Arzneimittelforschung, 1978) | |
| Half-life at pH 9 | - | (Arzneimittelforschung, 1978) | |
| Temperature Stability | Storage (Solid) | -20°C | |
| Storage (Solution) | -20°C (aliquoted) | ||
| Half-life at 25°C (in solution) | - | (Arzneimittelforschung, 1978) | |
| Half-life at 37°C (in solution) | - | (Arzneimittelforschung, 1978) | |
| Light Sensitivity | Photodegradation | Protect from light | General best practice |
Experimental Protocols
Protocol 1: Alpha-2 Adrenergic Receptor cAMP Functional Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase.
Materials:
-
Cells expressing the target alpha-2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound hydrochloride.
-
Forskolin (to stimulate adenylyl cyclase).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.1% BSA, pH 7.4).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white opaque microplates.
Methodology:
-
Cell Preparation: Seed the cells in the 384-well plates at an appropriate density and incubate overnight to allow for attachment.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO.
-
Further dilute the compound series in Assay Buffer to achieve the desired 2X final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
-
Assay Procedure:
-
Remove the cell culture medium from the plates.
-
Add 10 µL of the diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare a 2X solution of forskolin in Assay Buffer at a concentration that gives a sub-maximal stimulation of cAMP production (e.g., 10 µM).
-
Add 10 µL of the 2X forskolin solution to all wells except the basal control wells (add 10 µL of Assay Buffer to these).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of this compound for a specific alpha-2 adrenergic receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the target human alpha-2 adrenergic receptor subtype.
-
Radioligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine).
-
Non-specific ligand (e.g., Phentolamine or unlabeled Yohimbine at a high concentration).
-
This compound hydrochloride.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Filtration system and scintillation counter.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Create a serial dilution series of this compound in Binding Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of Binding Buffer (for total binding) or 25 µL of non-specific ligand (for non-specific binding).
-
25 µL of the diluted this compound or vehicle control.
-
25 µL of the radioligand at a concentration close to its Kd.
-
25 µL of the cell membranes (typically 10-20 µg of protein per well).
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand. Wash the filters several times with ice-cold Binding Buffer.
-
Quantification: Dry the filter mat and measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: this compound signaling pathway via the alpha-2 adrenergic receptor.
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Caption: General experimental workflow for in vitro assays with this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lidamidine Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Lidamidine in in vivo experimental settings. The information is presented in a question-and-answer format to directly address common challenges and queries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily acts as an alpha-2 adrenergic agonist.[1][2] By stimulating alpha-2 adrenergic receptors in the central nervous system, it reduces the release of norepinephrine.[1] This leads to decreased sympathetic outflow, resulting in reduced peripheral vascular resistance and heart rate, which contributes to its antihypertensive effects.[1] In the gastrointestinal tract, this compound inhibits intestinal secretion and motility, which is the basis for its use as an antidiarrheal agent.[3]
Q2: What are the reported therapeutic effects of this compound in in vivo models?
A2: In vivo studies have demonstrated several key effects of this compound, including:
-
Antidiarrheal activity: It is effective in models of castor oil-induced, prostaglandin E2-induced, carbachol-induced, and serotonin-induced diarrhea.
-
Antimotility activity: It has been shown to inhibit gastrointestinal motility in charcoal intestinal motility tests and reduce intraluminal pressure.
-
Antisecretory activity: this compound can inhibit intestinal secretion induced by cholera toxin.
-
Cardiovascular effects: At doses greater than 1 mg/kg i.v. in dogs, it has been observed to reduce cardiac output, primarily by decreasing heart rate, and slightly increase blood pressure due to a rise in peripheral resistance.
Q3: How should I determine the starting dose for my in vivo experiment?
A3: Determining the initial dose depends on the animal model, the route of administration, and the intended therapeutic effect. Based on published studies, a general recommendation is to start with a dose at the lower end of the effective range reported for a similar experimental setup. For novel applications, a dose-ranging study is highly recommended to establish the optimal dose. It is crucial to begin with a low dose and escalate gradually while monitoring for any adverse effects.
Q4: What are the known pharmacokinetic properties of this compound?
A4: Following oral administration of 5 mg/kg in rats and monkeys, this compound hydrochloride is rapidly and almost completely absorbed from the gastrointestinal tract. Peak plasma concentrations are typically observed within 30 minutes. The half-life of the parent compound is approximately 30 minutes in rats and 1 hour in monkeys. The drug is extensively metabolized (over 90%) before being primarily excreted in the urine.
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent drug formulation or administration.
-
Troubleshooting Steps:
-
Formulation Check: Ensure this compound is properly solubilized or suspended. For oral gavage, using a consistent vehicle is critical. If solubility is an issue, consider using a small percentage of a biocompatible solvent like DMSO, followed by dilution in a vehicle like saline or corn oil. Always include a vehicle-only control group.
-
Administration Technique: Standardize the administration procedure (e.g., gavage needle size, injection speed) across all animals and experimenters.
-
Animal Fasting: For oral administration studies, ensure a consistent fasting period for all animals, as food can affect drug absorption.
-
Issue 2: Unexpected adverse effects or toxicity observed.
-
Possible Cause: The administered dose is too high for the specific animal model, strain, or experimental conditions.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately lower the dose. Refer to the LD50 values in the data tables below as a guide for acute toxicity, but be aware that the Maximum Tolerated Dose (MTD) will be significantly lower.
-
Monitor Vital Signs: Closely monitor animals for any signs of distress, changes in behavior, or alterations in physiological parameters.
-
Review Literature: Re-examine published studies for any reported adverse effects at similar dosages in your specific animal model.
-
Issue 3: Lack of a clear dose-response relationship.
-
Possible Cause: The selected dose range is too narrow or is on the plateau of the dose-response curve.
-
Troubleshooting Steps:
-
Broaden Dose Range: Conduct a pilot study with a wider range of doses, including both lower and higher concentrations, to identify the linear portion of the dose-response curve.
-
Check Compound Integrity: Verify the purity and stability of your this compound stock.
-
Refine Experimental Model: Ensure the experimental model is sensitive enough to detect the expected pharmacological effect.
-
Data Presentation
Table 1: Reported In Vivo Dosages of this compound
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Rat, Monkey | Oral | 5 mg/kg | Pharmacokinetic studies | |
| Rat | Intravenous | 3.0 mg/kg | Inhibition of colonic contractions | |
| Rat | Gavage | 0.5 - 4.0 mg/kg | Inhibition of fasting myoelectric activity | |
| Dog | Intravenous | > 1 mg/kg | Reduced cardiac output, increased peripheral resistance | |
| Human | Oral | 10 mg | Reduced prostaglandin E2-induced intestinal secretion |
Table 2: Acute Toxicity Data for this compound Hydrochloride
| Animal Model | Route of Administration | LD50 | Reference |
| Male Mice | Oral | 260 mg/kg | |
| Male Rats | Oral | 267 mg/kg | |
| Female Rats | Oral | 160 mg/kg |
Experimental Protocols & Visualizations
Signaling Pathway of this compound
This compound's primary mechanism of action involves the stimulation of presynaptic alpha-2 adrenergic receptors. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently inhibits the release of norepinephrine from the presynaptic neuron.
Caption: this compound's alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow for Castor Oil-Induced Diarrhea Model
This workflow outlines the key steps for evaluating the antidiarrheal efficacy of this compound using a common rodent model.
Caption: Workflow for the castor oil-induced diarrhea model.
Logical Relationship for Dose Optimization
Optimizing the dosage of this compound requires a systematic approach that balances efficacy with potential toxicity.
Caption: Logical workflow for in vivo dose optimization.
References
Identifying and minimizing Lidamidine off-target effects
Welcome to the technical support center for researchers using Lidamidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily classified as an alpha-2 adrenergic receptor agonist. Its therapeutic effects as an antihypertensive and antidiarrheal agent are largely attributed to its ability to stimulate these receptors. Activation of alpha-2 adrenergic receptors, which are G protein-coupled receptors, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can lead to reduced norepinephrine release and a decrease in sympathetic outflow from the central nervous system.[1][2][3][4]
Q2: What are the known or suspected off-target effects of this compound?
Based on its chemical structure and preclinical studies, this compound may have several off-target effects, including:
-
Imidazoline Receptor Binding: Like other centrally-acting antihypertensives with an imidazoline-like structure (e.g., clonidine), this compound may bind to imidazoline receptors (I1, I2, I3), which can mediate cardiovascular and metabolic effects independent of the alpha-2 adrenergic system.[5]
-
Local Anesthetic Activity: this compound has been reported to possess local anesthetic properties, which suggests potential interaction with voltage-gated sodium channels. This could be relevant in experimental models where high local concentrations are achieved.
-
Cardiovascular Effects: At doses higher than those required for its primary effects, this compound can reduce cardiac output, primarily by decreasing heart rate, and may cause a slight elevation in blood pressure due to increased peripheral resistance.
-
Central Nervous System (CNS) Depression: High doses of this compound can induce general CNS depressant effects, although these are not reported to be related to neuroleptic or barbiturate-like actions.
Q3: How can I determine if the observed effect in my experiment is on-target or off-target?
To differentiate between on-target alpha-2 adrenergic effects and potential off-target effects, consider the following strategies:
-
Use of Selective Antagonists: Pre-treatment of your experimental system with a selective alpha-2 adrenergic antagonist (e.g., yohimbine, idazoxan) should block the on-target effects of this compound. If the observed effect persists in the presence of the antagonist, it is likely an off-target effect.
-
Comparative Agonist Studies: Compare the effects of this compound with other alpha-2 adrenergic agonists that have different chemical scaffolds and potentially different off-target profiles (e.g., guanfacine, dexmedetomidine). If this compound produces a unique effect not seen with other agonists at equivalent alpha-2 activating concentrations, this suggests an off-target mechanism.
-
Dose-Response Analysis: A comprehensive dose-response curve can be informative. On-target effects are typically observed at lower concentrations consistent with the drug's affinity for the primary target, while off-target effects may only appear at higher concentrations.
-
Knockout/Knockdown Models: In cellular or animal models where the alpha-2 adrenergic receptor has been genetically removed or its expression significantly reduced, any remaining effect of this compound can be attributed to off-target interactions.
Troubleshooting Guides
Problem 1: I am observing an unexpected cellular response to this compound that is not consistent with alpha-2 adrenergic agonism.
-
Possible Cause 1: Imidazoline Receptor Activation.
-
Troubleshooting Step: Investigate the involvement of imidazoline receptors. Use an antagonist with a higher affinity for imidazoline receptors than for alpha-2 adrenergic receptors, such as efaroxan, in a counter-screen experiment. If efaroxan blocks the effect while a more selective alpha-2 antagonist does not, this points towards imidazoline receptor involvement.
-
-
Possible Cause 2: Sodium Channel Blockade.
-
Troubleshooting Step: If your experimental system involves excitable cells (e.g., neurons, muscle cells), assess for local anesthetic-like effects. Perform patch-clamp electrophysiology to determine if this compound alters the properties of voltage-gated sodium currents. A frequency-dependent block is a hallmark of many sodium channel blockers.
-
-
Possible Cause 3: Uncharacterized Off-Target Interaction.
-
Troubleshooting Step: To identify novel off-targets, consider a broad off-target screening panel (e.g., Eurofins SafetyScreen™ or similar). These panels test the binding of a compound against a wide array of receptors, ion channels, transporters, and enzymes at a fixed concentration (commonly 10 µM). A significant inhibition (>50%) of binding or activity for a particular target warrants further investigation with dose-response studies.
-
Problem 2: The potency (EC50/IC50) of this compound in my functional assay is significantly different from its expected binding affinity (Ki) for alpha-2 adrenergic receptors.
-
Possible Cause 1: Assay-Specific Factors.
-
Troubleshooting Step: Ensure that your assay conditions (e.g., buffer composition, temperature, incubation time) are optimal and consistent. The translation from binding affinity to functional potency can be influenced by factors such as receptor density, G-protein coupling efficiency, and the presence of allosteric modulators in your system.
-
-
Possible Cause 2: Involvement of Multiple Targets.
-
Troubleshooting Step: The observed functional response may be a composite of this compound's effects on both its primary target and one or more off-targets. Use selective antagonists for suspected off-targets (identified through screening or literature) to dissect the contribution of each target to the overall functional readout.
-
-
Possible Cause 3: Functional Selectivity (Biased Agonism).
-
Troubleshooting Step: this compound may preferentially activate certain downstream signaling pathways over others. Investigate multiple signaling readouts downstream of the alpha-2 adrenergic receptor (e.g., cAMP accumulation, β-arrestin recruitment, MAP kinase activation). A discrepancy in potency between these pathways is indicative of biased agonism.
-
Data Presentation
To effectively evaluate the on- and off-target profile of this compound, it is crucial to quantify its binding affinity and functional potency at various targets. The following tables provide a template for organizing your experimental data. Note: The values presented are hypothetical examples for illustrative purposes. Researchers should determine these values experimentally.
Table 1: this compound Binding Affinity Profile
| Target | Radioligand | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Primary Target | ||||
| Alpha-2A Adrenergic Receptor | [³H]-Rauwolscine | 15 | Clonidine | 5 |
| Alpha-2B Adrenergic Receptor | [³H]-Yohimbine | 50 | Clonidine | 10 |
| Alpha-2C Adrenergic Receptor | [³H]-MK912 | 25 | Clonidine | 8 |
| Potential Off-Targets | ||||
| Imidazoline I1 Receptor | [¹²⁵I]-p-Iodoclonidine | 100 | Moxonidine | 20 |
| Imidazoline I2 Receptor | [³H]-Idazoxan | >1000 | Idazoxan | 3 |
| Voltage-Gated Sodium Channel (Nav1.5) | [³H]-Batrachotoxin | 5000 | Lidocaine | 61000 |
| Serotonin 5-HT2B Receptor | [³H]-LSD | >10000 | Serotonin | 2 |
| Dopamine D2 Receptor | [³H]-Spiperone | >10000 | Haloperidol | 1 |
Table 2: this compound Functional Potency Profile
| Assay | Readout | This compound EC50/IC50 (nM) | Reference Compound | Reference Compound EC50/IC50 (nM) |
| On-Target Functional Assays | ||||
| cAMP Inhibition (CHO-α2A cells) | cAMP accumulation | 30 | Clonidine | 12 |
| Smooth Muscle Contraction (Guinea Pig Ileum) | Inhibition of contraction | 150 | Clonidine | 75 |
| Off-Target Functional Assays | ||||
| Intestinal Ion Transport (Ussing Chamber) | Inhibition of short-circuit current | 1000 | Clonidine | 1000 |
| Sodium Channel Block (Patch Clamp) | Inhibition of peak INa | 25000 | Lidocaine | 61000 |
Experimental Protocols
1. Radioligand Binding Assay for Alpha-2 Adrenergic Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for alpha-2 adrenergic receptor subtypes.
-
Methodology: This protocol is a competitive binding assay using a radiolabeled antagonist.
-
Materials:
-
Cell membranes from cell lines stably expressing human alpha-2A, alpha-2B, or alpha-2C adrenergic receptors.
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine.
-
Non-specific ligand: Phentolamine or unlabeled yohimbine (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
This compound stock solution and serial dilutions.
-
96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add 25 µL binding buffer, 25 µL radioligand (at a concentration near its Kd), and 50 µL of cell membrane suspension.
-
Non-specific Binding: Add 25 µL of 10 µM phentolamine, 25 µL radioligand, and 50 µL of cell membrane suspension.
-
Competition Binding: Add 25 µL of each this compound dilution, 25 µL radioligand, and 50 µL of cell membrane suspension.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
2. In Vitro Smooth Muscle Contractility Assay
-
Objective: To assess the functional effect of this compound on smooth muscle contraction.
-
Methodology: This protocol uses an isolated tissue bath to measure isometric contractions of guinea pig ileum.
-
Materials:
-
Guinea pig ileum segment.
-
Krebs-Henseleit solution (oxygenated with 95% O₂/5% CO₂).
-
Isolated tissue bath system with isometric force transducer.
-
Stimulating agent (e.g., acetylcholine, histamine).
-
This compound stock solution and serial dilutions.
-
-
Procedure:
-
Isolate a segment of guinea pig ileum and mount it in the tissue bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension of ~1 gram for at least 30 minutes.
-
Induce submaximal contractions with a stimulating agent (e.g., acetylcholine).
-
Once a stable contractile response is established, add increasing concentrations of this compound cumulatively to the bath.
-
Record the change in contractile force after each addition of this compound.
-
-
Data Analysis:
-
Express the inhibition of contraction as a percentage of the maximal response to the stimulating agent.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
-
3. Broad Off-Target Liability Screen (Conceptual Protocol)
-
Objective: To identify potential off-target interactions of this compound across a wide range of molecular targets.
-
Methodology: This involves submitting the compound to a commercial service provider (e.g., Eurofins Discovery SafetyScreen™) for screening against a panel of receptors, ion channels, transporters, and enzymes.
-
Procedure:
-
Provide a high-purity sample of this compound to the service provider.
-
Select a standard safety screening panel (e.g., SafetyScreen44 or SafetyScreen87).
-
The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate in radioligand binding assays or enzymatic assays.
-
-
Data Analysis:
-
The service provider will report the results as a percentage inhibition of radioligand binding or enzyme activity.
-
A result showing >50% inhibition is considered a significant "hit" and indicates a potential off-target interaction.
-
Follow up on any significant hits with full dose-response studies to determine the IC50 or Ki for the off-target interaction.
-
-
Visualizations
References
- 1. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Lidamidine assay variability and reproducibility issues
Welcome to the technical support center for Lidamidine assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges with this compound assay variability and reproducibility. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an alpha-2 adrenergic receptor agonist. Its primary mechanism of action is to bind to and activate alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[1] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]
Q2: What types of assays are typically used to measure this compound activity?
A2: The activity of this compound, as an alpha-2 adrenergic agonist, is typically measured using two main types of assays:
-
Functional Assays: These assays measure the biological response resulting from receptor activation. A common functional assay for this compound is the cAMP inhibition assay , which quantifies the decrease in cAMP levels in cells upon treatment with the agonist.[2]
-
Receptor Binding Assays: These assays measure the affinity of this compound for the alpha-2 adrenergic receptor. A common method is a competitive binding assay using a radiolabeled antagonist, such as [3H]-clonidine, where this compound competes for binding to the receptor.
Q3: What are the common sources of variability in this compound assays?
A3: Variability in this compound assays, and GPCR assays in general, can arise from several factors:
-
Cell-based factors: Cell line integrity, passage number, cell density, and receptor expression levels can all impact assay performance.
-
Reagent quality and handling: Inconsistent reagent concentrations, improper storage, and freeze-thaw cycles can affect results.
-
Assay conditions: Variations in incubation times, temperature, and buffer composition can introduce variability.
-
Analyst technique: Pipetting errors and inconsistencies in handling can be a significant source of variability.
Q4: What are acceptable levels of variability in these assays?
| Parameter | Acceptable %CV | Description |
| Intra-assay Precision | < 10% | Variation within a single assay run. |
| Inter-assay Precision | < 15% | Variation between different assay runs on different days. |
Troubleshooting Guides
cAMP Functional Assay
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, leading to different cell numbers per well. | Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette with care to ensure consistent volume dispensing. |
| Pipetting errors when adding compounds or detection reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Low or no inhibition of cAMP production | Low receptor expression in the cell line. | Confirm receptor expression using techniques like qPCR or Western blot. Consider using a cell line with higher or induced receptor expression. |
| This compound degradation. | Prepare fresh dilutions of this compound for each experiment and store stock solutions appropriately. | |
| Insufficient stimulation of adenylyl cyclase by forskolin. | Optimize the forskolin concentration to achieve a robust cAMP signal that can be effectively inhibited. | |
| Rapid degradation of cAMP by phosphodiesterases (PDEs). | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP breakdown. | |
| High background signal | Serum components in the cell culture medium interfering with the assay. | Serum-starve the cells for a few hours before the assay. |
| Endogenous agonist production by the cells. | Wash cells with serum-free medium before adding compounds. |
Receptor Binding Assay
| Problem | Potential Cause | Recommended Solution |
| High non-specific binding | Radioligand binding to non-receptor components (e.g., filters, lipids). | Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Include bovine serum albumin (BSA) in the assay buffer. |
| Using too high a concentration of radioligand. | Use a radioligand concentration at or below its Kd value. | |
| Low specific binding | Low receptor density in the membrane preparation. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Degraded radioligand. | Check the age and storage conditions of the radioligand. | |
| Incorrect buffer composition (e.g., pH, ionic strength). | Optimize the assay buffer to ensure it is suitable for the receptor-ligand interaction. | |
| Inconsistent results between assays | Variability in membrane preparation. | Standardize the membrane preparation protocol, including homogenization and centrifugation steps. |
| Inaccurate determination of protein concentration. | Use a reliable protein quantification method and ensure consistency. |
Experimental Protocols
Detailed Protocol for a this compound cAMP Inhibition Assay (HTRF-based)
This protocol is a general guideline for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to measure the inhibitory effect of this compound on forskolin-stimulated cAMP production in cells expressing alpha-2 adrenergic receptors.
Materials:
-
Cells stably expressing the human alpha-2A adrenergic receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX)
-
Forskolin
-
This compound
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP-Cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Wash cells with PBS and resuspend in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Determine cell density and adjust to the desired concentration (e.g., 2,500 cells/5 µL).
-
-
Compound Plating:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dispense 5 µL of each this compound dilution or vehicle control into the wells of a 384-well plate.
-
-
Cell Stimulation:
-
Prepare a 4X solution of forskolin in assay buffer at a concentration that elicits ~80% of its maximal effect (EC80), which should be predetermined.
-
Add 5 µL of the cell suspension to each well.
-
Add 5 µL of the 4X forskolin solution to all wells except the basal control wells (add 5 µL of assay buffer instead).
-
The final volume in each well will be 15 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 30-60 minutes to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP kit, prepare the detection reagents.
-
Add 5 µL of cAMP-d2 solution to each well.
-
Add 5 µL of anti-cAMP-Cryptate solution to each well.
-
-
Final Incubation and Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the percent inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Detailed Protocol for a this compound Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the alpha-2 adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human alpha-2A adrenergic receptor
-
Radioligand: [3H]-clonidine
-
Non-specific ligand: High concentration of unlabeled clonidine or another suitable alpha-2 adrenergic antagonist (e.g., yohimbine)
-
This compound
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Filtration system with glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in binding buffer.
-
Dilute the [3H]-clonidine stock to the desired final concentration (typically at or below its Kd) in binding buffer.
-
-
Reaction Setup (in triplicate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]-clonidine, and 100 µL of the membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific ligand (e.g., 10 µM unlabeled clonidine), 50 µL of [3H]-clonidine, and 100 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [3H]-clonidine, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the reactions at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
For each concentration of this compound, calculate the percentage of specific binding inhibited.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
Technical Support Center: Lidamidine and Laboratory Reagents
Welcome to the Technical Support Center for Lidamidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interactions of this compound with common laboratory reagents and assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might its chemical properties affect laboratory tests?
This compound is an alpha-2 adrenergic agonist previously used as an antidiarrheal agent. Its chemical structure includes an amidine group, which could potentially interact with certain laboratory reagents. While specific interference studies on this compound are not widely published, drugs with similar functional groups can sometimes interfere with assays that involve chemical reactions, such as certain colorimetric tests. It is crucial to consider the possibility of in vitro interference, where this compound or its metabolites in a biological sample directly interact with the test reagents.[1][2]
Q2: Are there any known effects of this compound on routine clinical chemistry panels?
One clinical study observed no significant changes in complete blood count (CBC), urinalysis, or liver function tests during this compound treatment. However, this does not rule out potential interferences with other, more specific assays. As an alpha-2 adrenergic agonist, this compound can have systemic physiological effects that could indirectly alter the levels of certain analytes in vivo.[1] For example, drugs affecting adrenergic signaling could potentially influence glucose metabolism or electrolyte balance.
Q3: Could this compound interfere with immunoassays?
Immunoassays rely on the specific binding of antibodies to antigens. Interference can occur if a drug or its metabolite cross-reacts with the antibody, mimics the antigen, or otherwise blocks the binding site.[3][4] While there is no specific data for this compound, it is a potential concern for any small molecule drug. If you observe unexpected immunoassay results in samples containing this compound, consider the possibility of interference.
Q4: How might this compound affect coagulation assays?
Some drugs can interfere with coagulation tests by affecting clotting factor activity in vivo or by interacting with test reagents in vitro. Given that this compound is not an anticoagulant, significant in vivo effects on routine coagulation screens like prothrombin time (PT) or activated partial thromboplastin time (aPTT) are not expected. However, in vitro interference with specific chromogenic or clot-based assays cannot be entirely ruled out without specific testing.
Q5: Can this compound interfere with urinalysis test strips?
Urinalysis test strips are based on chemical reactions in the reagent pads. A drug or its metabolites excreted in urine can sometimes interfere with these reactions, leading to false-positive or false-negative results. For example, alkaline urine or the presence of certain chemical moieties could affect the pH, protein, or glucose pads. While no specific interferences for this compound are documented, unexpected urinalysis results from subjects taking this compound should be investigated further with more specific methods.
Troubleshooting Guides
Issue 1: Unexpected Results in a Colorimetric Assay
-
Problem: You observe an unexpected color change or an absorbance reading that is inconsistent with other data in samples containing this compound.
-
Possible Cause: this compound or its metabolites may be directly reacting with the chromogenic reagents in your assay, causing an in vitro analytical interference.
-
Troubleshooting Steps:
-
Perform a Spike and Recovery Experiment: Add a known concentration of this compound to a blank sample matrix (e.g., drug-free plasma or buffer) and run the assay. Compare the result to the blank matrix without this compound. A significant difference suggests direct interference.
-
Serial Dilution: Analyze a patient sample containing this compound at several dilutions. If the results are not linear upon correction for the dilution factor, interference is likely.
-
Use an Alternative Method: If possible, re-analyze the sample using a different analytical method that employs a different detection principle (e.g., mass spectrometry instead of a colorimetric assay).
-
Issue 2: Inconsistent Immunoassay Results
-
Problem: Immunoassay results for a specific analyte are unexpectedly high or low in the presence of this compound and do not correlate with the expected physiological state.
-
Possible Cause: this compound or its metabolites may be cross-reacting with the assay antibodies or interfering with the antigen-antibody binding.
-
Troubleshooting Steps:
-
Consult the Assay Insert: Review the manufacturer's documentation for any known cross-reactants.
-
Perform a Parallelism Study: Dilute the sample and assess if the analyte concentration decreases proportionally. A lack of parallelism can indicate interference.
-
Use a Different Antibody Pair: If using a sandwich ELISA, try an assay from a different manufacturer that uses different monoclonal antibodies.
-
Sample Pre-treatment: Consider methods to remove potential interferents, such as solid-phase extraction (SPE), if compatible with the analyte of interest.
-
Data on Potential Interferences
| Laboratory Test Category | Analyte Example | Potential Interference Type | This compound Concentration Tested (µg/mL) | Observed Effect (% Bias) | Notes |
| Clinical Chemistry | Creatinine (Jaffe method) | In vitro (Chemical) | 1, 10, 100 | To be determined | The Jaffe method is prone to chemical interferences. |
| Immunoassay | Hormone X (Competitive) | In vitro (Cross-reactivity) | 1, 10, 100 | To be determined | Small molecules can sometimes compete for antibody binding sites. |
| Coagulation | Factor Xa (Chromogenic) | In vitro (Spectrophotometric) | 1, 10, 100 | To be determined | Potential for spectral interference if this compound absorbs at the assay wavelength. |
| Urinalysis | Glucose (Oxidase method) | In vitro (Enzymatic) | 1, 10, 100 | To be determined | Assess for potential inhibition or enhancement of the enzymatic reaction. |
Experimental Protocols
Protocol 1: General Screening for In Vitro Interference in a Spectrophotometric Assay
This protocol is a modification of the paired-difference study recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Objective: To determine if this compound directly interferes with a quantitative spectrophotometric laboratory test.
-
Materials:
-
Blank matrix (e.g., pooled normal human serum, plasma, or urine, verified to be free of the analyte and any interfering substances).
-
This compound hydrochloride stock solution of known concentration.
-
The laboratory assay kit and spectrophotometer.
-
-
Methodology:
-
Prepare a series of test samples by spiking the blank matrix with this compound to achieve a range of clinically relevant and potentially high concentrations.
-
Prepare corresponding control samples by adding an equal volume of the solvent used for the this compound stock solution to the blank matrix.
-
Analyze both the test (spiked) and control samples according to the assay manufacturer's instructions.
-
Calculate the percentage bias at each this compound concentration using the formula: [(Test Sample Result - Control Sample Result) / Control Sample Result] * 100.
-
A bias exceeding a pre-defined limit of significance (e.g., >10%) indicates interference.
-
Protocol 2: Assessing Drug Stability in Biological Samples
The stability of this compound in the sample matrix is critical to avoid falsely low concentration measurements.
-
Objective: To evaluate the stability of this compound in biological samples under various storage conditions.
-
Materials:
-
Freshly collected biological matrix (e.g., plasma, serum).
-
This compound hydrochloride.
-
Validated analytical method for this compound quantification (e.g., LC-MS/MS).
-
-
Methodology:
-
Spike the fresh biological matrix with a known concentration of this compound.
-
Aliquot the spiked sample into multiple tubes for storage under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Analyze a baseline aliquot immediately (T=0).
-
At specified time points (e.g., 4h, 24h, 7 days, 1 month), retrieve aliquots from each storage condition, process them appropriately, and quantify the this compound concentration.
-
Assess freeze-thaw stability by subjecting aliquots to multiple freeze-thaw cycles before analysis.
-
Compare the results at each time point and condition to the T=0 baseline. A significant deviation (e.g., >15%) from the initial concentration indicates instability.
-
Visualizations
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Lidamidine degradation products and their detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Lidamidine and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, an amidinourea derivative, this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The urea and amidine functional groups are prone to hydrolysis, especially under acidic or basic conditions. This can lead to the cleavage of these groups, forming smaller molecules. Studies have investigated the hydrolysis kinetics of this compound in aqueous solutions across a pH range of 1-13 at elevated temperatures.[1]
-
Oxidation: The molecule contains sites that can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of various photoproducts.
Q2: What are the expected degradation products of this compound?
A2: While specific proprietary studies would contain exhaustive lists, based on the known reactivity of the functional groups in this compound (N-(2,6-dimethylphenyl)-N'-(imino(methylamino)methyl)urea), the following are plausible degradation products:
-
Hydrolytic Degradants:
-
2,6-Dimethylaniline: Formed from the cleavage of the phenylurea bond.
-
Methylurea: Resulting from the breakdown of the amidinourea side chain.
-
1-(2,6-dimethylphenyl)urea: Formed by the hydrolysis of the amidine group.
-
-
Oxidative Degradants:
-
This compound N-oxide: Oxidation of the nitrogen atoms in the amidine or urea moieties.
-
-
Photolytic Degradants:
-
Complex mixtures can be formed, potentially involving rearrangements, and further fragmentation of the primary hydrolytic and oxidative products.
-
Q3: Which analytical techniques are most suitable for detecting this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for the routine analysis and stability testing of this compound. For the identification and characterization of unknown degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the method of choice, as it provides molecular weight and structural information.[1]
Q4: I am observing significant peak tailing for the this compound peak in my HPLC analysis. What is the likely cause and how can I fix it?
A4: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the basic amidine group and acidic residual silanol groups on the silica-based stationary phase of the HPLC column. To mitigate this:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.
-
Use an End-Capped Column: These columns have fewer free silanol groups, reducing the sites for secondary interactions.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites.
-
Use a pH-Stable Column: For analyses at higher pH, employ a hybrid or polymer-based column that is stable under those conditions.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and a Degradation Product
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the organic modifier (acetonitrile or methanol) percentage in the mobile phase. A gradient elution may be necessary to resolve closely eluting peaks. |
| Incorrect mobile phase pH | Adjust the pH of the aqueous portion of the mobile phase. Small changes in pH can significantly alter the retention and selectivity of ionizable compounds. |
| Column not providing sufficient selectivity | Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase). |
| Insufficient column efficiency | Ensure the column is not old or clogged. If necessary, replace the column. Check for and eliminate any extra-column dead volume in the HPLC system. |
Issue 2: Appearance of Ghost Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Contamination in the mobile phase or diluent | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all solvents before use. |
| Carryover from previous injections | Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Sample degradation in the autosampler | Keep the autosampler tray cooled. Prepare samples fresh and analyze them promptly. |
| Contaminated guard column or column | Replace the guard column. If the analytical column is contaminated, try flushing it with a strong solvent. If the contamination persists, replace the column. |
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general-purpose, stability-indicating reversed-phase HPLC method for the determination of this compound in the presence of its degradation products.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
-
This compound Hydrochloride reference standard.
-
HPLC-grade acetonitrile and methanol.
-
Reagent-grade phosphoric acid, sodium hydroxide, and hydrogen peroxide.
-
Purified water (18.2 MΩ·cm).
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (end-capped).
-
Mobile Phase A: 0.1% Phosphoric acid in water, pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 40 60 25 40 60 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A.
3. Sample Preparation for Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve 10 mg of this compound HCl in 10 mL of 0.1 M HCl. Heat at 80 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: Dissolve 10 mg of this compound HCl in 10 mL of 0.1 M NaOH. Heat at 80 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with diluent.
-
Oxidative Degradation: Dissolve 10 mg of this compound HCl in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.
-
Photolytic Degradation: Expose a solution of this compound HCl (1 mg/mL in diluent) to UV light (254 nm) for 48 hours. Dilute to a final concentration of 100 µg/mL with diluent.
-
Thermal Degradation: Store solid this compound HCl at 105 °C for 48 hours. Dissolve and dilute to a final concentration of 100 µg/mL with diluent.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Illustrative Data)
| Stress Condition | Time | % Assay of this compound | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 h | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 24 h | 78.5 | 21.5 | 3 |
| 3% H₂O₂ | 24 h | 92.1 | 7.9 | 1 |
| UV Light (254 nm) | 48 h | 89.7 | 10.3 | 2 |
| Heat (105 °C) | 48 h | 98.6 | 1.4 | 1 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Visualizations
References
Technical Support Center: Enhancing Lidamidine Bioavailability in Animal Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when working to improve the bioavailability of Lidamidine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary pharmacokinetic challenges?
This compound is an alpha-2 adrenergic agonist that was historically investigated for the treatment of diarrhea. Its therapeutic potential is influenced by its pharmacokinetic properties, particularly its oral bioavailability. The primary challenge often lies in its low permeability across the intestinal epithelium, which can lead to incomplete absorption and high variability in plasma concentrations. Like many amidine-containing compounds, its physicochemical properties, such as high polarity and charge at physiological pH, may contribute to this issue.
Q2: My preliminary in vivo study shows very low and erratic plasma concentrations of this compound. What are the potential causes?
Low and variable plasma levels of this compound following oral administration in animal models can stem from several factors:
-
Poor Permeability: The inherent physicochemical properties of the this compound molecule may limit its ability to pass through the intestinal membrane.
-
P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp, which actively pump the drug out of enterocytes back into the intestinal lumen, reducing net absorption.
-
Pre-systemic Metabolism: The drug could be undergoing significant metabolism in the gut wall or liver (first-pass effect) before reaching systemic circulation.
-
Poor Solubility: While generally supplied as a hydrochloride salt, the solubility of the free base in the gastrointestinal fluid could be a limiting factor.
-
Experimental Variability: Issues with the animal model, dosing procedure, or bioanalytical method can also introduce significant variability.
Q3: What initial steps can I take to investigate the cause of low bioavailability for this compound?
A systematic approach is crucial. Start by characterizing the root cause of the poor absorption.
1. Conduct In Vitro Permeability Assays:
-
Caco-2 Cell Assay: This is the gold standard for predicting human oral absorption.[1] Human colon adenocarcinoma (Caco-2) cells are grown to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[2][3] Measuring the transport of this compound from the apical (gut lumen) to the basolateral (blood) side can provide its apparent permeability coefficient (Papp).[2]
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based, higher-throughput alternative to assess passive transcellular permeability.
2. Assess for P-gp Efflux:
-
Use a bidirectional Caco-2 or MDCK-MDR1 assay.[4] In these assays, transport is measured in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 typically indicates that the compound is a substrate for an efflux transporter like P-gp.
-
Confirm P-gp involvement by running the assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.
3. Evaluate Intestinal Metabolism:
-
Incubate this compound with liver or intestinal microsomes (S9 fractions) to identify potential metabolites. This helps determine if pre-systemic metabolism is a significant barrier.
The diagram below illustrates a logical workflow for diagnosing bioavailability issues.
Troubleshooting Guides
Issue 1: this compound shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in the Caco-2 assay.
-
Problem: Low passive permeability is likely a rate-limiting step for absorption.
-
Solution: Formulation Strategies
-
Permeation Enhancers: Co-administer this compound with GRAS (Generally Recognized as Safe) permeation enhancers. These agents can transiently open tight junctions or fluidize the cell membrane to facilitate drug passage.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoemulsions can improve the solubility and membrane transport of polar compounds.
-
Ion-Pairing: Complexing this compound with a lipophilic counter-ion can increase the overall lipophilicity of the drug, enhancing its ability to cross the lipid bilayer of enterocytes.
-
Table 1: Example of Permeation Enhancers and Mechanisms (Note: This is a generalized table. Specific enhancers must be tested for compatibility and efficacy with this compound.)
| Enhancer Class | Example | Proposed Mechanism |
| Fatty Acids | Sodium Caprate | Transiently opens tight junctions |
| Surfactants | Polysorbate 80 | Fluidizes cell membrane, inhibits P-gp |
| Bile Salts | Sodium Taurocholate | Micellar solubilization, membrane fluidization |
| Polymers | Chitosan | Mucoadhesive, opens tight junctions |
Issue 2: this compound has a high efflux ratio (>2) in the bidirectional Caco-2 assay.
-
Problem: this compound is actively transported out of intestinal cells by P-gp, severely limiting its net absorption.
-
Solution: P-gp Inhibition Strategies
-
Co-administration with P-gp Inhibitors: The most direct approach is to co-administer this compound with a potent P-gp inhibitor. Several pharmaceutical excipients have inhibitory effects.
-
Formulation with Inhibitory Excipients: Incorporate excipients that inhibit P-gp directly into the this compound formulation. This ensures the inhibitor and drug are present at the absorption site simultaneously.
-
Table 2: Excipients with P-gp Inhibitory Activity (Note: Efficacy and safety must be confirmed in your specific animal model.)
| Excipient | Type | Strength of Inhibition |
| D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) | Surfactant | Strong |
| Polysorbate 80 (Tween® 80) | Surfactant | Moderate |
| Polyoxyl 35 castor oil (Cremophor® EL) | Surfactant | Moderate to Strong |
| Pluronic® Block Copolymers (e.g., F68, P85) | Polymer | Moderate |
The pathway below illustrates the problem of P-gp efflux and the proposed solution.
Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) of this compound and its efflux ratio.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >200 Ω·cm² for a valid assay.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4.
-
Dosing:
-
A-to-B Transport: Add this compound solution (e.g., 10 µM) to the apical (A) chamber and drug-free buffer to the basolateral (B) chamber.
-
B-to-A Transport: Add this compound solution to the basolateral (B) chamber and drug-free buffer to the apical (A) chamber.
-
P-gp Inhibition Arm: Repeat the A-to-B and B-to-A transport experiments in the presence of a P-gp inhibitor (e.g., 100 µM verapamil).
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the flux rate, A is the surface area of the filter, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B) .
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To measure the effective permeability (Peff) of this compound in a live animal model, which accounts for physiological factors.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat. Make a midline abdominal incision to expose the small intestine.
-
Cannulation: Select an intestinal segment (e.g., jejunum, ileum) and carefully cannulate both ends with flexible tubing.
-
Perfusion: Perfuse the segment with a warmed (37°C), pH-adjusted buffer containing a known concentration of this compound and a non-absorbable marker (e.g., phenol red) at a constant flow rate (e.g., 0.2 mL/min).
-
Steady State: Allow the system to reach a steady state (typically 30-45 minutes).
-
Sampling: Collect the outflowing perfusate at timed intervals (e.g., every 15 minutes for 1.5 hours).
-
Analysis: Measure the concentrations of this compound and the non-absorbable marker in the collected samples.
-
Calculation: Calculate the effective permeability (Peff) using the following formula, correcting for any water flux using the change in concentration of the non-absorbable marker: Peff = - (Q / 2πrL) * ln(Cout' / Cin') , where Q is the flow rate, r is the radius, L is the length of the segment, and Cin' and Cout' are the corrected inlet and outlet concentrations.
References
Technical Support Center: Troubleshooting Cell Culture Contamination When Working with Lidamidine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering cell culture contamination issues while working with Lidamidine. The following FAQs and guides will help you identify and resolve common problems to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My cells look unhealthy after this compound treatment. Is it contamination or a cytotoxic effect?
A1: It is crucial to distinguish between microbial contamination and the expected pharmacological effects of this compound. This compound has been shown to have cytotoxic and antiproliferative effects on various cell lines.[1][2][3] Signs of cytotoxicity can include reduced cell viability, changes in morphology, and decreased proliferation rates.[4] In contrast, common signs of microbial contamination include sudden changes in media turbidity and color, the appearance of small, motile particles (bacteria), or filamentous structures (fungi) under the microscope.
Q2: I've observed a rapid drop in the pH of my cell culture medium after adding this compound. Is this a sign of contamination?
A2: A sudden drop in pH, often indicated by the medium turning yellow, is a common sign of bacterial contamination. Bacteria metabolize nutrients in the media, producing acidic byproducts. While this compound's mechanism of action is not directly reported to cause significant pH shifts, it is essential to rule out contamination. We recommend performing a microscopic examination and sterility test on the culture.
Q3: Can this compound itself be a source of contamination?
A3: While the compound itself is unlikely to be contaminated if sourced from a reputable supplier, the process of preparing and using a this compound stock solution can introduce contaminants. It is critical to use sterile techniques when dissolving the compound and adding it to your culture medium. Always prepare stock solutions in a laminar flow hood and filter-sterilize if possible.
Q4: I'm observing floating particles in my culture after this compound treatment. What could this be?
A4: Floating particles could be a sign of several issues. These may include:
-
Microbial Contamination: Bacteria or yeast can appear as small, floating particles.
-
Cell Debris: If this compound is causing cell death (apoptosis or necrosis), the floating particles could be cellular debris.
-
Precipitation of the Compound: this compound may precipitate out of solution, especially at high concentrations or if the solvent used is not fully compatible with the culture medium.
A careful microscopic examination is necessary to differentiate between these possibilities.
Q5: How can I prevent contamination when working with this compound?
A5: Preventing contamination requires strict adherence to aseptic techniques. Key preventative measures include:
-
Always work in a certified biological safety cabinet.
-
Regularly decontaminate all surfaces and equipment with 70% ethanol.
-
Use sterile, filtered pipette tips and other consumables.
-
Prepare this compound stock solutions using sterile solvents and filter-sterilize the final solution.
-
Routinely test your cell lines for mycoplasma contamination.
Troubleshooting Guides
Guide 1: Differentiating Cytotoxicity from Contamination
This guide will help you determine if the observed effects in your cell culture are due to this compound's bioactivity or a contamination event.
Symptoms:
-
Reduced cell confluence.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Floating cells or debris.
Troubleshooting Steps:
-
Visual Inspection:
-
Contamination: Look for turbidity (cloudiness) in the culture medium and rapid color change.
-
Cytotoxicity: The medium will likely remain clear, and color changes will be gradual, consistent with normal metabolic activity of the remaining viable cells.
-
-
Microscopic Examination:
-
Contamination: Use a high-power microscope to look for bacteria (small, motile, rod-shaped or spherical) or fungi (filamentous or budding yeast forms).
-
Cytotoxicity: You will observe an increase in detached, floating cells, and potentially signs of apoptosis like membrane blebbing, but no microorganisms.
-
-
Control Cultures:
-
Maintain a parallel culture of the same cells without this compound treatment. If these cells remain healthy, the issue is likely related to the compound's effect.
-
-
Sterility Test:
-
Inoculate a small aliquot of your culture supernatant into a sterile nutrient broth. Incubate and observe for any microbial growth.
-
Guide 2: Handling Suspected Microbial Contamination
If you suspect microbial contamination in your this compound-treated cultures, follow these steps to manage the situation.
Immediate Actions:
-
Isolate: Immediately move the suspected contaminated flask(s) to a designated quarantine incubator or area to prevent cross-contamination.
-
Inspect: Examine all other cultures that were handled at the same time or are in the same incubator.
-
Decontaminate: Thoroughly clean and decontaminate the biological safety cabinet, incubator, and any shared equipment with appropriate disinfectants.
Resolution:
-
Discard: For most bacterial and fungal contaminations, it is best to discard the contaminated cultures to prevent further spread. Autoclave all contaminated materials before disposal.
-
Rescue (for irreplaceable cultures): In rare cases, you may attempt to rescue a valuable culture by washing the cells extensively with PBS and treating with a high concentration of antibiotics or antifungals. However, this is not always successful and can affect the experimental outcome.
Quantitative Data Summary
While specific quantitative data on this compound-induced contamination is not available, the following table summarizes the cytotoxic effects of a related compound, Lidamycin, on myeloma cell lines. This can provide a reference for the expected level of bioactivity.
| Cell Line | Compound | IC50 (48h) | Effect | Reference |
| SP2/0 | Lidamycin | < 0.01 nmol/L | Growth Inhibition | |
| U266 | Lidamycin | Not specified | Growth Inhibition | |
| SKO-007 | Lidamycin | Not specified | Growth Inhibition |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
Mycoplasma is a common, often undetected, contaminant that can significantly alter cell physiology.
Materials:
-
Cell culture supernatant
-
Mycoplasma-specific PCR primer set
-
PCR master mix
-
Positive and negative controls
-
Thermal cycler
-
Gel electrophoresis equipment
Method:
-
Collect 1 mL of cell culture supernatant from a near-confluent culture.
-
Prepare the DNA template from the supernatant according to your chosen kit's instructions.
-
Set up the PCR reaction by combining the DNA template, primers, and PCR master mix. Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Run the PCR reaction in a thermal cycler using the recommended cycling conditions for your primers.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
Protocol 2: Preparation of a Sterile this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., DMSO, sterile water)
-
Sterile, conical tubes
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
Method:
-
In a biological safety cabinet, weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile solvent to achieve the desired stock concentration.
-
Vortex or gently warm the solution to ensure the compound is fully dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and reduce the risk of contamination.
-
Store the aliquots at the recommended temperature.
Visualizations
Caption: Troubleshooting workflow for cell culture issues.
Caption: Postulated signaling pathways for this compound.
References
- 1. Lidamycin shows highly potent cytotoxic to myeloma cells and inhibits tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lidamycin shows highly potent cytotoxic to myeloma cells and inhibits tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Selective antiproliferative effects of thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal Lidamidine activity in vitro
Welcome to the technical support center for Lidamidine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the adjustment of pH for optimal activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an alpha-2 (α2) adrenergic receptor agonist.[] It functions by binding to and activating α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This mechanism is central to its therapeutic effects, including its use as an antidiarrheal agent.
Q2: What is the recommended pH for in vitro assays with this compound?
A2: For optimal biological activity in in vitro assays, it is recommended to maintain a physiological pH, typically around pH 7.4 . Standard protocols for α2-adrenergic receptor binding assays and functional assays, such as [³⁵S]GTPγS binding, consistently use buffers in this pH range. Maintaining a physiological pH ensures that the target receptors are in a biologically relevant conformation for optimal ligand binding and activation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound hydrochloride has been studied for its stability in aqueous solutions across a wide pH range of 1 to 13.[2] While specific degradation kinetics at various pH values are not detailed here, this broad range of stability provides flexibility in preparing stock solutions. However, for the purpose of biological assays, it is critical to adjust the final assay buffer to the optimal physiological pH for receptor activity.
Q4: What is the pKa of this compound and why is it important?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound activity in a functional assay (e.g., [³⁵S]GTPγS binding). | Incorrect pH of the assay buffer. | Verify the final pH of your assay buffer is ~7.4. Use a calibrated pH meter. Prepare fresh buffer if necessary. |
| This compound degradation. | Although stable over a wide pH range, prolonged storage in highly acidic or basic solutions at elevated temperatures should be avoided.[2] Prepare fresh dilutions of this compound from a stock solution for each experiment. | |
| High background signal in receptor binding assay. | Non-optimal pH affecting non-specific binding. | Ensure the binding buffer is at pH ~7.4. Consider performing a pH profile (e.g., pH 6.8, 7.4, 8.0) to determine the optimal signal-to-noise ratio for your specific assay conditions. |
| Inconsistent results between experiments. | pH drift in the assay buffer. | Ensure your buffer has sufficient buffering capacity. Common buffers for adrenergic receptor assays include HEPES and Tris-HCl, which are effective at maintaining pH around 7.4. |
| This compound precipitation. | This compound hydrochloride is soluble in water.[3] However, if preparing highly concentrated stock solutions or using buffers with high salt concentrations, ensure complete dissolution. Slight warming or sonication may aid dissolution. Always visually inspect for precipitates before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution
-
Reconstitution:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Reconstitute in a suitable solvent. For a 10 mM stock solution, dissolve 2.57 mg of this compound hydrochloride (MW: 256.73 g/mol ) in 1 mL of sterile, deionized water.
-
Alternatively, this compound is slightly soluble in DMSO and Methanol.[] If using DMSO, be mindful of the final concentration in your assay, as high concentrations of DMSO can affect cell membranes and protein function.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
For daily use, an aliquot can be stored at 4°C for a short period. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Alpha-2 Adrenergic Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay.
-
Materials:
-
Cell membranes expressing the α2-adrenergic receptor.
-
Radioligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine).
-
Non-specific binding control (e.g., high concentration of unlabeled Yohimbine or Phentolamine).
-
This compound hydrochloride dilutions.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of this compound hydrochloride in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Radioligand at a concentration close to its Kd.
-
This compound dilution or non-specific binding control.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
References
Validation & Comparative
Lidamidine and Loperamide in the Treatment of Castor Oil-Induced Diarrhea: A Comparative Guide
This guide provides a detailed comparison of lidamidine and loperamide, two antidiarrheal agents with distinct mechanisms of action, in the context of treating castor oil-induced diarrhea, a common preclinical model for secretory diarrhea. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
This compound and loperamide control diarrhea through different signaling pathways. Loperamide is a peripherally acting µ-opioid receptor agonist, while this compound primarily acts as an α2-adrenergic receptor agonist.
Loperamide: As a µ-opioid receptor agonist in the myenteric plexus of the large intestine, loperamide inhibits the release of acetylcholine and prostaglandins.[1][2] This action reduces propulsive peristalsis and increases intestinal transit time, allowing for greater absorption of water and electrolytes.[1][3][4] By slowing down intestinal motility, loperamide helps to firm the stool and reduce the frequency of bowel movements.
This compound: this compound is an α2-adrenergic receptor agonist. Its antidiarrheal effect is mediated through the activation of these receptors in the gastrointestinal tract, which inhibits intestinal secretion and motility. Studies have shown that its inhibitory effects on colonic contractions are mediated by an α2-receptor mechanism. A potent metabolite of this compound, WHR 1049, has also been shown to have significant antidiarrheal and antimotility effects, which are at least partially mediated by α2-agonist activity.
Signaling Pathway Diagrams
References
Lidamidine's Alpha-2 Adrenergic Receptor Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the alpha-2 adrenergic receptor selectivity of Lidamidine alongside other well-established alpha-2 adrenergic agonists: Clonidine, Guanfacine, and Dexmedetomidine. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of these compounds. This comparison is based on available experimental data from public-domain scientific literature.
Executive Summary
Comparative Quantitative Data
The following table summarizes the reported binding affinities (Ki) and selectivity ratios for the comparator alpha-2 adrenergic agonists. It is important to note the absence of specific quantitative data for this compound in the public domain.
| Compound | α1-Adrenergic Receptor Ki (nM) | α2-Adrenergic Receptor Ki (nM) | α2/α1 Selectivity Ratio | α2 Subtype Selectivity |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Clonidine | ~200 - 1000 | ~1 - 5 | ~200 - 400 | Binds to α2A, α2B, and α2C subtypes |
| Guanfacine | ~300 - 1000 | ~10 - 30 | ~15 - 30 | Higher selectivity for α2A subtype |
| Dexmedetomidine | ~1300 - 2000 | ~0.8 - 1.2 | ~1620 | High affinity for all α2 subtypes |
Note: Ki values are approximate and can vary depending on the experimental conditions, radioligand used, and tissue/cell type. The selectivity ratio is calculated as Ki (α1) / Ki (α2).
Experimental Protocols
The determination of receptor binding affinity and selectivity is typically achieved through radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay for α1 and α2 Adrenergic Receptors
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for α1 and α2 adrenergic receptors.
Materials:
-
Membrane Preparations: Cell membranes from cell lines stably expressing human α1- or α2-adrenergic receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligands:
-
For α1 receptors: [³H]-Prazosin
-
For α2 receptors: [³H]-Rauwolscine or [³H]-Yohimbine
-
-
Non-specific Binding Control: Phentolamine (10 µM) or another suitable antagonist at a high concentration.
-
Test Compounds: this compound and comparator compounds (Clonidine, Guanfacine, Dexmedetomidine) at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competition Binding: Assay buffer, radioligand, test compound at various concentrations, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of cAMP Production
Alpha-2 adrenergic receptors are G-protein coupled receptors that, upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This functional assay measures the potency of an agonist in mediating this effect.
Objective: To determine the potency (EC50) of a test compound (e.g., this compound) to inhibit cAMP production via α2-adrenergic receptor activation.
Materials:
-
Cell Line: A cell line expressing the α2-adrenergic receptor and a reporter system for cAMP levels (e.g., CHO cells).
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compounds: this compound and comparator compounds at a range of concentrations.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with the test compound at various concentrations for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for a defined period (e.g., 15-30 minutes).
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for alpha-2 adrenergic receptors and a typical experimental workflow for determining receptor selectivity.
Caption: Alpha-2 adrenergic receptor signaling pathway.
A Comparative Guide to the Antimotility Effects of Lidamidine and Diphenoxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimotility properties of Lidamidine and Diphenoxylate, two compounds with distinct mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the field of gastroenterology and drug development, offering a side-by-side analysis of their pharmacological effects supported by experimental data.
At a Glance: this compound vs. Diphenoxylate
| Feature | This compound | Diphenoxylate |
| Primary Mechanism of Action | α2-Adrenergic Agonist | µ-Opioid Receptor Agonist |
| Primary Site of Action | Presynaptic and postsynaptic α2-adrenergic receptors in the enteric nervous system and on enterocytes. | µ-opioid receptors in the enteric nervous system.[1] |
| Reported Potency | Generally more potent than diphenoxylate in preclinical models.[2] | Less potent than this compound in some preclinical models.[2] |
| Clinical Use | Investigated as an antidiarrheal agent. | Used in the management of diarrhea.[3] |
| Tolerance | No tolerance reported in some studies.[2] | Potential for tolerance with long-term use. |
Mechanism of Action and Signaling Pathways
This compound and Diphenoxylate exert their antimotility effects through different signaling cascades.
This compound acts as an agonist at α2-adrenergic receptors. In the gastrointestinal tract, these receptors are located on presynaptic nerve terminals and on enterocytes. Activation of presynaptic α2-receptors inhibits the release of pro-secretory and pro-kinetic neurotransmitters, such as acetylcholine. Postsynaptic activation on enterocytes is thought to reduce intestinal secretion.
Diphenoxylate is an opioid receptor agonist with a preference for the µ-opioid receptor. In the enteric nervous system, activation of µ-opioid receptors on myenteric and submucosal neurons leads to a decrease in the release of acetylcholine. This inhibition of cholinergic activity results in reduced peristalsis and segmental contractions, thereby increasing intestinal transit time.
Signaling Pathway Diagrams
Comparative Efficacy: Experimental Data
The antimotility effects of this compound and Diphenoxylate have been evaluated in various preclinical models. The following tables summarize the available quantitative data from these studies.
Castor Oil-Induced Diarrhea Model
This model assesses the ability of a compound to inhibit diarrhea induced by the irritant effects of castor oil.
| Compound | Animal Model | ED₅₀ (mg/kg, p.o.) | Reference |
| This compound | Rat | 1.8 | |
| Diphenoxylate | Rat | > this compound (reported to be less potent) |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Charcoal Meal Gastrointestinal Transit Test
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for replication and further investigation.
Castor Oil-Induced Diarrhea in Rats
This protocol is adapted from established methods to assess antidiarrheal activity.
Charcoal Meal Gastrointestinal Transit Test in Mice
This protocol outlines the procedure for assessing the effect of a compound on intestinal motility.
Conclusion
This compound and Diphenoxylate represent two distinct pharmacological approaches to achieving antimotility effects. The available preclinical data suggests that this compound, an α2-adrenergic agonist, is a potent inhibitor of diarrhea, in some cases more so than the µ-opioid receptor agonist, Diphenoxylate. The choice between these or similar compounds for further research and development will depend on the specific therapeutic goals, considering their different mechanisms of action and potential side-effect profiles. The experimental protocols and comparative data presented in this guide are intended to facilitate informed decision-making in the exploration of novel antidiarrheal agents.
References
- 1. ijrpp.com [ijrpp.com]
- 2. In vivo antimotility and antidiarrheal activity of this compound hydrochloride (WHR-1142A), a novel antidiarrheal agent. Comparison with diphenoxylate and loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm Lidamidine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the mechanism of action of Lidamidine as an α2-adrenergic receptor agonist. Due to the limited availability of publicly accessible, direct experimental data for this compound across various orthogonal assays, this document presents a comparative analysis with well-characterized α2-adrenergic agonists: Clonidine, Guanfacine, and Dexmedetomidine. The experimental data for these compounds serve as a benchmark for the expected performance of a selective α2-adrenergic agonist in the described assays.
This compound is recognized as an α2-adrenergic agonist, a class of drugs that exert their effects by activating α2-adrenergic receptors.[1][2][3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels and downstream signaling events. To rigorously confirm this mechanism of action, a series of orthogonal assays are recommended, each interrogating a different aspect of the receptor activation and signaling cascade.
This guide details the experimental protocols and expected outcomes for four key orthogonal assays:
-
cAMP Accumulation Assay: To measure the functional consequence of Gi/o coupling.
-
GTPγS Binding Assay: To directly quantify the activation of G-proteins by the receptor.
-
ERK Phosphorylation Assay: To assess a downstream signaling pathway modulated by α2-adrenergic receptor activation.
-
Receptor Internalization Assay: To visualize a cellular response to agonist binding.
Comparative Data for α2-Adrenergic Agonists
The following tables summarize the binding affinities and functional potencies of Clonidine, Guanfacine, and Dexmedetomidine at α2-adrenergic receptors. This data provides a reference for the anticipated pharmacological profile of this compound.
Table 1: Binding Affinity (Ki) of Comparator Agonists for α2-Adrenergic Receptors
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Selectivity (α2/α1) |
| Clonidine | 3.9 | 16 | 6.3 | 220:1[1] |
| Guanfacine | 3.2 | 100 | 25 | 15-20 fold higher for α2A |
| Dexmedetomidine | 1.8 | 1.3 | 2.4 | 1620:1 |
Table 2: Functional Potency (EC50) of Comparator Agonists in cAMP Assays
| Compound | Cell Line | α2-Adrenergic Receptor Subtype | EC50 (nM) |
| Clonidine | HEK293 | α2A | ~10 |
| Guanfacine | Various | α2A | ~30 |
| Dexmedetomidine | CHO | α2A | ~1.5 |
Table 3: Functional Potency (EC50) of Comparator Agonists in GTPγS Binding Assays
| Compound | Membrane Preparation | α2-Adrenergic Receptor Subtype | EC50 (nM) |
| Clonidine | CHO cells | α2A, α2B, α2C | Partial agonist activity observed |
| Dexmedetomidine | CHO cells | α2A, α2B | Full or partial agonist activity observed |
Table 4: Functional Potency (EC50) of Comparator Agonists in ERK Phosphorylation Assays
| Compound | Cell Culture | α2-Adrenergic Receptor Subtype | EC50 (nM) |
| Dexmedetomidine | Mouse Astrocytes | α2 | Peak effect at 50 nM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for α2-adrenergic receptors and the general workflows for the orthogonal assays described in this guide.
Caption: this compound's proposed signaling pathway.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
A Head-to-Head Comparison of Lidamidine and its Active Metabolite, WHR-1049
For Researchers, Scientists, and Drug Development Professionals
Lidamidine, an α2-adrenergic agonist, has been recognized for its antidiarrheal and intestinal antimotility properties. Extensive metabolism of this compound gives rise to several metabolites, among which WHR-1049 has been identified as a pharmacologically active and potent successor. This guide provides a comprehensive head-to-head comparison of this compound and its active metabolite, WHR-1049, focusing on their pharmacological activity and pharmacokinetic profiles, supported by available experimental data.
Pharmacodynamic Profile
The primary mechanism of action for both this compound and WHR-1049 is the stimulation of α2-adrenergic receptors.[1][2] This agonism leads to a reduction in intestinal motility and secretion, forming the basis of their antidiarrheal effects.
Comparative Potency
A key differentiator between this compound and its active metabolite, WHR-1049, is their potency. Experimental evidence from in vivo studies in rats demonstrates that WHR-1049 is significantly more potent than the parent compound.
Table 1: Comparative Potency in Inhibiting Intestinal Myoelectric Activity in Rats
| Compound | Relative Potency | Dosage Range Studied |
| This compound HCl | 1x | 0.5 - 4.0 mg/kg (by gavage) |
| WHR-1049 | ~30x | 0.0625 - 0.25 mg/kg (by gavage) |
Data sourced from Eaker et al., 1988.[1]
This thirty-fold increase in potency suggests that WHR-1049 may be largely responsible for the observed antimotility and antidiarrheal effects following this compound administration.[1] The local anesthetic properties of this compound do not appear to contribute to the inhibition of myoelectric activity.[1]
Pharmacokinetic Profile
Table 2: Summary of Pharmacokinetic Properties
| Parameter | This compound | WHR-1049 | Species |
| Absorption | Rapid and quantitative after oral administration. | - | Rat and Monkey |
| Half-life (t½) | 30 minutes | Persists longer in serum than this compound. | Rat |
| 1 hour | - | Monkey | |
| Metabolism | Extensively metabolized (>90%). | - | Rat and Monkey |
| Peak Plasma Levels (Tmax) | Within 30 minutes (¹⁴C-labelled). | - | Rat and Monkey |
Data compiled from DeLong et al., 1978 and Eaker et al., 1988.
The short half-life of this compound, coupled with the prolonged presence of the more potent WHR-1049 in serum, further supports the hypothesis that the therapeutic efficacy of this compound is significantly mediated by its active metabolite.
Mechanism of Action: Signaling Pathway
As α2-adrenergic agonists, both this compound and WHR-1049 are presumed to follow the canonical α2-adrenergic signaling pathway. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP in enterocytes is a key mechanism for inhibiting intestinal fluid and electrolyte secretion.
Caption: Alpha-2 Adrenergic Agonist Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and WHR-1049 are not extensively published. However, based on standard pharmacological assays, the following methodologies are representative of the techniques used to evaluate these compounds.
In Vivo Antidiarrheal Activity (Castor Oil-Induced Diarrhea Model)
This model is commonly used to assess the antidiarrheal efficacy of test compounds.
Caption: Workflow for Castor Oil-Induced Diarrhea Model.
Protocol Steps:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Fasting: Animals are fasted for 18-24 hours before the experiment, with free access to water.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: Test compounds (this compound or WHR-1049) or vehicle are administered orally by gavage.
-
Diarrhea Induction: One hour after drug administration, diarrhea is induced by oral administration of castor oil.
-
Observation: Animals are placed in individual cages with pre-weighed filter paper on the floor and observed for the onset, number, and weight of diarrheal droppings for a period of up to 6 hours.
-
Analysis: The percentage inhibition of defecation is calculated for each group compared to the control group.
Alpha-2 Adrenergic Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound to the α2-adrenergic receptor.
Protocol Steps:
-
Membrane Preparation: Cell membranes expressing α2-adrenergic receptors (e.g., from rat cerebral cortex or transfected cell lines) are prepared by homogenization and centrifugation.
-
Radioligand: A specific α2-adrenergic antagonist radioligand (e.g., [³H]-yohimbine) is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound or WHR-1049).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
The available evidence strongly indicates that WHR-1049 is a significantly more potent active metabolite of this compound. Its enhanced potency and longer persistence in serum suggest that it is the primary contributor to the therapeutic effects of this compound. Further research providing a detailed quantitative comparison of the receptor binding affinities and a full pharmacokinetic profile of WHR-1049 would be invaluable for a complete understanding of its pharmacological characteristics and for potential future drug development efforts.
References
- 1. WHR 1049, a potent metabolite of this compound, has antidiarrheal and antimotility effects on the small intestine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonidine and this compound (WHR-1142) stimulate sodium and chloride absorption in the rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Lidamidine Analogs in Oncology: A Comparative Analysis of Lidamycin and Lonidamine Effects in Diverse Cancer Cell Lines
A comprehensive review of experimental data suggests a potential misnomer in the query for "Lidamidine" within oncology research. Extensive literature searches indicate that "Lidamycin" and "Lonidamine" are the more prominently studied compounds with demonstrated anti-cancer activities across various cell lines. This guide provides a comparative analysis of the reported effects of Lidamycin and Lonidamine, offering researchers, scientists, and drug development professionals a consolidated resource of their mechanisms and efficacy.
Executive Summary
This guide details the cytotoxic and apoptotic effects of two distinct anti-cancer agents, Lidamycin and Lonidamine, across a range of cancer cell lines. While both compounds exhibit potent anti-tumor properties, their mechanisms of action and efficacy profiles vary across different cancer types. Lidamycin, an enediyne antibiotic, has shown significant cytotoxicity in myeloma and non-small cell lung cancer cells. Lonidamine, on the other hand, impacts cellular metabolism and has been studied in breast, lung, and other solid tumors. This document summarizes key quantitative data, experimental methodologies, and the signaling pathways involved.
Comparative Efficacy of Lidamycin and Lonidamine
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for Lidamycin and Lonidamine in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: Cytotoxic Effects (IC50) of Lidamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Non-Small Cell Lung Cancer | 1.70 ± 0.75 nmol/L | [1] |
| H460 | Non-Small Cell Lung Cancer | 0.043 ± 0.026 nmol/L | [1] |
| SP2/0 | Murine Myeloma | Not explicitly stated, but significant reduction in proliferation observed | [2][3] |
| U266 | Human Multiple Myeloma | Not explicitly stated, but significant reduction in proliferation observed | [2] |
| SKO-007 | Human Multiple Myeloma | Not explicitly stated, but significant reduction in proliferation observed |
Table 2: Cytotoxic Effects (IC50) of Lonidamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (Colony Formation Assay) | Reference |
| A549 | Human Lung Cancer | 232 µM | |
| H1299 | Human Lung Cancer | Not explicitly stated, but synergistic killing effect observed with ACNU |
Experimental Protocols
This section outlines the methodologies employed in the cited studies to evaluate the effects of Lidamycin and Lonidamine.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Used to assess cell proliferation. Cells are seeded in 96-well plates, treated with the compound of interest for a specified duration. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added, and the resulting formazan crystals are dissolved in a solubilization buffer. The absorbance is measured, typically at 570 nm, to determine the percentage of viable cells relative to an untreated control.
-
MTS Assay: A similar colorimetric assay to MTT, used to determine the degree of growth inhibition. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay measures the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in the cell culture medium.
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony. Cells are seeded at low density, treated with the drug, and allowed to grow for a period of time. Colonies are then fixed, stained, and counted to determine the surviving fraction compared to untreated controls.
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method is used to quantify apoptosis. Cells are stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and with PI, a fluorescent dye that enters cells with compromised membranes (late apoptotic or necrotic cells). The stained cells are then analyzed by flow cytometry.
-
Hoechst 33342 Staining: A fluorescent stain used to visualize nuclear morphology. Apoptotic cells typically show condensed or fragmented nuclei when stained with Hoechst 33342 and observed under a fluorescence microscope.
-
Western Blot Analysis for Apoptosis Markers: This technique is used to detect the expression levels of key proteins involved in apoptosis, such as cleaved PARP and cleaved caspase-3.
Signaling Pathways and Mechanisms of Action
Lidamycin
Lidamycin has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway in myeloma cells. This leads to the cleavage of caspase-3/7 and poly (ADP-ribose) polymerase (PARP). In non-small cell lung cancer cells, the combination of Lidamycin and chloroquine (CQ) leads to a synergistic anticancer effect by activating a caspase-dependent and p53-independent apoptosis pathway.
Lonidamine
Lonidamine's mechanism of action involves the disruption of cellular energy metabolism. It has been shown to inhibit glycolysis and mitochondrial respiration, leading to a decrease in intracellular ATP levels. This energy depletion can enhance the cytotoxic effects of other chemotherapeutic agents. Furthermore, Lonidamine has been observed to downregulate the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can increase the efficacy of DNA alkylating agents.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro effects of anti-cancer compounds like Lidamycin and Lonidamine.
References
- 1. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lidamycin shows highly potent cytotoxic to myeloma cells and inhibits tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lidamycin shows highly potent cytotoxic to myeloma cells and inhibits tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lidamidine's Potency Across Species: A Guide for Researchers
An in-depth examination of the species-specific efficacy of the alpha-2 adrenergic agonist, Lidamidine, supported by experimental data and detailed methodologies.
This compound, an alpha-2 adrenergic receptor agonist, has demonstrated significant antidiarrheal properties across various animal models. Its primary mechanism of action involves the stimulation of alpha-2 adrenergic receptors in the gastrointestinal tract, which leads to a reduction in intestinal motility and secretion. This guide provides a comparative analysis of this compound's potency in different species, presenting key experimental findings in a structured format to aid researchers, scientists, and drug development professionals in their understanding of this compound.
Quantitative Analysis of this compound Potency
To facilitate a clear comparison of this compound's efficacy, the following tables summarize the available quantitative data from in vivo and in vitro studies across different species.
Table 1: In Vivo Antidiarrheal Potency of this compound (Castor Oil-Induced Diarrhea Model)
| Species | Route of Administration | ED50 (mg/kg) | Supporting Evidence |
| Rat | Oral (p.o.) | 1.8 | This compound was shown to be more potent than diphenoxylate and loperamide in inhibiting castor oil-induced diarrhea. |
ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population.
Table 2: In Vitro Potency of this compound on Isolated Intestinal Tissue
| Species | Tissue | Measured Effect | EC50 (M) | Supporting Evidence |
| Cat | Colon Muscle | Inhibition of Motility | 1.4 x 10⁻⁵ | This compound demonstrated a concentration-dependent effect on the motility of isolated cat colon muscle. |
EC50 (Half Maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 3: Comparative Potency of this compound and its Metabolite in Rats
| Compound | Species | Measured Effect | Relative Potency | Supporting Evidence |
| WHR 1049 (Metabolite) | Rat | Inhibition of Myoelectric Activity | ~30 times more potent than this compound | The hepatic metabolite of this compound, WHR 1049, showed significantly higher potency in inhibiting intestinal myoelectric activity. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Alpha-2 Adrenergic Receptor Signaling Pathway
This compound exerts its effects by activating the alpha-2 adrenergic receptor, a G-protein coupled receptor. The diagram below illustrates the canonical signaling cascade initiated upon receptor activation.
Caption: Alpha-2 adrenergic receptor signaling pathway activated by this compound.
Experimental Workflow for Assessing Antidiarrheal Potency
The following diagram outlines the typical workflow for evaluating the in vivo antidiarrheal potency of a compound using the castor oil-induced diarrhea model.
Caption: Experimental workflow for the castor oil-induced diarrhea model.
Detailed Experimental Protocols
For the purpose of reproducibility and comprehensive understanding, detailed methodologies for the key experiments cited are provided below.
Castor Oil-Induced Diarrhea in Rats
Objective: To evaluate the in vivo antidiarrheal activity of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound hydrochloride
-
Castor oil
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Metabolic cages with filter paper lining
Procedure:
-
Animal Preparation: House rats in a controlled environment and fast them for 18 hours prior to the experiment, with free access to water.
-
Grouping and Dosing: Randomly divide the rats into control and treatment groups (n=6-8 per group). Administer this compound hydrochloride orally at various doses. The control group receives the vehicle.
-
Induction of Diarrhea: One hour after drug administration, orally administer 1 mL of castor oil to each rat.
-
Observation: Place each rat in an individual metabolic cage lined with pre-weighed filter paper. Observe the animals for the onset of diarrhea and the total number of wet and total fecal pellets for a period of 4-6 hours.
-
Data Analysis: At the end of the observation period, weigh the filter paper to determine the total weight of the feces. Calculate the percentage inhibition of defecation and diarrhea for each treatment group compared to the control group. The ED50 value is then determined using a dose-response curve.
Isolated Guinea Pig Ileum Contractility Assay
Objective: To assess the in vitro effect of this compound on intestinal smooth muscle contraction.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, and glucose 5.6)
-
This compound hydrochloride
-
Acetylcholine (or other contractile agonists)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment of mesenteric attachments and luminal contents. Cut the ileum into 2-3 cm long segments.
-
Mounting: Suspend each ileum segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Contraction Induction: Induce contractions by adding a standard agonist, such as acetylcholine, to the organ bath at a concentration that produces a submaximal response.
-
This compound Treatment: Once a stable contractile response to the agonist is established, add increasing concentrations of this compound hydrochloride to the bath in a cumulative manner.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the inhibitory effect of this compound as a percentage of the maximal contraction induced by the standard agonist. Calculate the IC50 value from the concentration-response curve.
Alpha-2 Adrenergic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for alpha-2 adrenergic receptors.
Materials:
-
Tissue source of alpha-2 adrenergic receptors (e.g., rat cerebral cortex, transfected cell lines)
-
Radioligand (e.g., [³H]-clonidine or [³H]-yohimbine)
-
This compound hydrochloride
-
Non-specific binding agent (e.g., phentolamine or unlabeled clonidine at high concentration)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound hydrochloride in a total volume of 250-500 µL.
-
Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lidamidine
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Lidamidine, an antidiarrheal agent, requires specific disposal procedures to mitigate risks to both human health and the environment.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety and pharmaceutical waste management principles.
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazard profile. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation. Furthermore, it is classified as harmful to aquatic life, underscoring the importance of preventing its release into the environment.
Personal Protective Equipment (PPE) during handling and disposal should include:
-
Protective gloves
-
Eye protection/face shield
-
Use in a well-ventilated area
Step-by-Step Disposal Procedure
The primary directive for this compound disposal is to entrust it to an approved waste disposal plant. This ensures that the compound is managed in a controlled and compliant manner. The following steps outline the recommended procedure for laboratory settings:
-
Segregation: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed container.
-
For solutions containing this compound, use a compatible, leak-proof container. Do not pour solutions down the drain.
-
-
Labeling: The waste container must be clearly labeled with the name "this compound" and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.
-
Arrangement for Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to determine if the waste is hazardous and to manage it accordingly.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet for this compound before handling and disposal.
References
Handling Lidamidine: A Guide to Personal Protective Equipment and Safety Protocols
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Lidamidine
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the most critical barrier to preventing exposure to chemical agents. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents direct skin contact. The outer glove should be removed after handling the compound. |
| Body Protection | A disposable, solid-front laboratory coat. | Protects skin and personal clothing from potential spills. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-certified N95 respirator is recommended when handling the powdered form outside of a certified chemical fume hood. | Prevents inhalation of fine particles. |
Operational Plan: Handling and Storing this compound
Proper operational procedures are essential to maintain a safe laboratory environment. The following workflow outlines the key steps for handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All materials that have come into contact with this compound should be considered chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled hazardous waste bag/bin (Yellow) | Place all contaminated items such as gloves, wipes, and plasticware directly into the designated bin. |
| Liquid Waste | Labeled hazardous liquid waste container | Collect all unused solutions and solvent washes in a sealed, compatible container. Do not mix with other waste streams. |
| Sharps Waste | Puncture-proof, labeled sharps container | Dispose of any contaminated needles or other sharps immediately to prevent accidental punctures. |
General guidance for the disposal of unused medicines suggests mixing the substance with an undesirable material like coffee grounds or cat litter before placing it in a sealed container and then into the trash, if a take-back program is not available.[2][3][4][5]
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
Exposure Response
Caption: Immediate steps for an exposure to this compound.
Spill Cleanup Protocol
-
Alert & Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Assess: For small spills contained within a fume hood, proceed with cleanup. For larger spills or any spill outside of containment, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department.
-
Contain & Clean:
-
Don the appropriate PPE as outlined in the table above.
-
Cover the spill with absorbent pads.
-
Gently clean the area, working from the outside in.
-
Collect all cleanup materials in a designated hazardous waste bag.
-
-
Decontaminate: Wipe the area with a suitable laboratory disinfectant.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
